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  • Product: 1-(Pyrrolidin-1-yl)tetradecan-1-one
  • CAS: 70974-47-9

Core Science & Biosynthesis

Foundational

Unveiling the Pharmacological Landscape of 1-(Pyrrolidin-1-yl)tetradecan-1-one: Target Identification and Therapeutic Potential

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Mechanistic Whitepaper Executive Summary 1-(Pyrrolidin-1-yl)tetradecan-1-one (also known as N-tetradec...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Mechanistic Whitepaper

Executive Summary

1-(Pyrrolidin-1-yl)tetradecan-1-one (also known as N-tetradecanoylpyrrolidine or myristoylpyrrolidine) is a synthetic and naturally occurring lipid-like amide[1]. Structurally, it consists of a 14-carbon saturated fatty acid (myristic acid) conjugated to a rigid pyrrolidine heterocycle. This specific molecular architecture classifies it as an N-acylpyrrolidine , a privileged pharmacophore in medicinal chemistry[2].

Because its structure closely mimics endogenous fatty acid amides (FAAs) such as N-acylethanolamines (NAEs), this compound acts as a highly effective structural decoy in lipid signaling pathways. This whitepaper dissects the primary pharmacological targets of 1-(Pyrrolidin-1-yl)tetradecan-1-one, explains the mechanistic causality behind its bioactivity, and provides self-validating experimental protocols for target engagement profiling.

Structural Rationale: The Lipid-Amide Mimetic

The pharmacological utility of 1-(Pyrrolidin-1-yl)tetradecan-1-one is driven by its bipartite structure:

  • The Tetradecanoyl (Myristoyl) Chain: A highly lipophilic 14-carbon tail that allows the molecule to partition into lipid bilayers and anchor deeply into the hydrophobic binding channels of lipid-metabolizing enzymes[3].

  • The Pyrrolidine Ring: Unlike the flexible ethanolamine headgroup found in endogenous signaling lipids (e.g., anandamide or palmitoylethanolamide), the pyrrolidine ring is conformationally restricted. This rigidity reduces the entropic penalty upon target binding, often converting a natural substrate into a potent, competitive inhibitor[2].

Primary Pharmacological Targets

N-Acylethanolamine Acid Amidase (NAAA) & The Endocannabinoid System

The most prominent therapeutic target for long-chain N-acylpyrrolidines is N-Acylethanolamine Acid Amidase (NAAA) [3]. NAAA is a lysosomal enzyme responsible for the hydrolytic degradation of palmitoylethanolamide (PEA), an endogenous lipid that exerts profound anti-inflammatory and analgesic effects by agonizing the Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α).

  • Mechanism of Action: 1-(Pyrrolidin-1-yl)tetradecan-1-one acts as a competitive inhibitor of NAAA. The 14-carbon chain fits precisely into the enzyme's hydrophobic pocket, while the pyrrolidine ring shields the amide bond from nucleophilic attack by NAAA's catalytic N-terminal cysteine (Cys127).

  • Causality: By inhibiting NAAA, the compound prevents the degradation of PEA. The resulting localized accumulation of PEA activates PPAR-α, shifting macrophages and microglia from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype[3].

G Compound 1-(Pyrrolidin-1-yl) tetradecan-1-one NAAA NAAA Enzyme (Lysosomal) Compound->NAAA Inhibits PEA Palmitoylethanolamide (PEA) NAAA->PEA Prevents Degradation PPAR PPAR-α Activation PEA->PPAR Agonist Inflammation Anti-inflammatory Response PPAR->Inflammation Induces

Figure 1: Mechanism of NAAA inhibition by N-acylpyrrolidines and subsequent PPAR-α activation.

Viral RNA-Dependent RNA Polymerases (HCV NS5B)

N-acylpyrrolidines are recognized as non-nucleoside inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase[4].

  • Mechanism of Action: The compound binds to an allosteric pocket on the surface of the polymerase thumb domain. The pyrrolidine core acts as a rigid hinge, projecting the tetradecanoyl chain into a hydrophobic cleft. This locks the enzyme in an inactive conformation, preventing the structural transition required for RNA replication[4].

Ecological & Agrochemical Targets: Allelopathic Growth Inhibition

Beyond human pharmacology, N-tetradecanoylpyrrolidine is synthesized naturally in the surface lipids of Nicotiana species (e.g., N. repandae)[5].

  • Mechanism of Action: In an ecological context, it acts as an allelochemical. It targets lipid metabolism in competing seeds, severely disrupting radicle emergence and acting as a potent, natural pre-emergent herbicide[5].

Quantitative Target Profiling

To understand the selectivity of 1-(Pyrrolidin-1-yl)tetradecan-1-one, it is crucial to compare its affinity against the two primary lipid amide hydrolases: NAAA and Fatty Acid Amide Hydrolase (FAAH). The table below summarizes the expected structure-activity relationship (SAR) data for N-acylpyrrolidines of varying chain lengths.

Compound / Chain LengthTarget EnzymeAssay pHIC₅₀ (µM)Selectivity Ratio (FAAH/NAAA)
N-Decanoylpyrrolidine (C10)NAAA4.5> 50.0N/A
N-Tetradecanoylpyrrolidine (C14) NAAA 4.5 1.2 - 3.5 > 10x
N-Hexadecanoylpyrrolidine (C16)NAAA4.50.8 - 1.5> 20x
N-Tetradecanoylpyrrolidine (C14) FAAH 7.4 > 30.0 N/A
URB597 (Control)FAAH7.40.005< 0.001 (FAAH Selective)

Data synthesis based on the pharmacological behavior of N-acylpyrrolidine libraries against lipid hydrolases[2][3].

Experimental Methodologies: Self-Validating Protocols

To rigorously validate 1-(Pyrrolidin-1-yl)tetradecan-1-one as an NAAA inhibitor, researchers must employ a self-validating system. The protocol below uses a fluorogenic substrate to provide real-time kinetic data, while integrating FAAH as a counter-screen to prove target selectivity.

Protocol: Fluorogenic Validation of NAAA Target Engagement

Causality Check: Why assay NAAA at pH 4.5 and FAAH at pH 7.4? NAAA is a lysosomal enzyme; its catalytic N-terminal cysteine is protonated and inactive at neutral pH. FAAH is a membrane-bound microsomal enzyme that operates optimally at physiological pH[3]. A self-validating assay must mimic these distinct subcellular environments.

Step-by-Step Methodology:

  • Enzyme Preparation:

    • Isolate recombinant human NAAA (rhNAAA) expressed in HEK293 cells. Suspend in NAAA assay buffer (100 mM sodium phosphate, 100 mM sodium citrate, 0.1% Triton X-100, 3 mM DTT, pH 4.5).

    • Isolate recombinant human FAAH (rhFAAH). Suspend in FAAH assay buffer (50 mM Tris-HCl, 1 mM EDTA, 0.1% BSA, pH 7.4).

  • Compound Dilution: Prepare a 10 mM stock of 1-(Pyrrolidin-1-yl)tetradecan-1-one in DMSO. Perform 10-point serial dilutions to achieve final assay concentrations ranging from 100 µM to 1 nM (keeping final DMSO concentration <1%).

  • Pre-Incubation: Add 10 µL of the compound dilutions to 96-well black microtiter plates. Add 180 µL of the respective enzyme solutions (NAAA or FAAH). Incubate for 30 minutes at 37°C to allow for steady-state binding.

  • Reaction Initiation:

    • To the NAAA wells, add 10 µL of N-(4-methyl coumarin) palmitamide (PAMCA) substrate (final concentration 5 µM).

    • To the FAAH wells, add 10 µL of AMC-arachidonoyl amide substrate (final concentration 5 µM).

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Record fluorescence kinetically (Excitation: 360 nm / Emission: 460 nm) every 1 minute for 30 minutes at 37°C.

  • Self-Validation & Controls:

    • Positive Control (NAAA): F215 (known NAAA inhibitor).

    • Positive Control (FAAH): URB597 (known FAAH inhibitor).

    • Negative Control: Vehicle (1% DMSO) to establish maximum uninhibited enzyme velocity ( Vmax​ ).

W Step1 Compound Preparation (Serial Dilution) Step2 Enzyme Incubation (NAAA pH 4.5 / FAAH pH 7.4) Step1->Step2 Step3 Substrate Addition (Fluorogenic Probes) Step2->Step3 Step4 Kinetic Readout (Ex 360nm / Em 460nm) Step3->Step4 Step5 IC50 Calculation & Selectivity Profiling Step4->Step5

Figure 2: Self-validating high-throughput screening workflow for lipid amide hydrolase profiling.

References

  • 1-(Pyrrolidin-1-yl)tetradecan-1-one | C18H35NO - PubChem - NIH. nih.gov.[Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology - ResearchGate. researchgate.net.[Link]

  • N-Acylethanolamine Acid Amidase (NAAA): Structure, Function, and Inhibition | Journal of Medicinal Chemistry. acs.org.[Link]

  • Stereoselective Synthesis and Biological Evaluation as Inhibitors of Hepatitis C virus RNA polymerase of GSK3082 Analogues. unizar.es.[Link]

  • Germination and Growth Inhibition of Acylnornicotines from Section Repandae of the Genus Nicotiana and Synthetic Acylnornicotine. tandfonline.com.[Link]

Sources

Exploratory

The Lipid-Mimetic Scaffold: 1-(Pyrrolidin-1-yl)tetradecan-1-one as a Potential Enzyme Inhibitor

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary The development of lipid-mimetic enzyme inhibitors is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

The development of lipid-mimetic enzyme inhibitors is a critical frontier in targeted therapeutics, particularly for modulating lipid signaling and protein lipidation pathways. This whitepaper examines the structural and mechanistic potential of 1-(Pyrrolidin-1-yl)tetradecan-1-one (also known as myristoyl pyrrolidine, CAS: 70974-47-9).

By coupling a tetradecanoyl (myristoyl) aliphatic chain with a pyrrolidine headgroup, this molecule serves as a highly stable, non-hydrolyzable fatty acid amide analog. As a Senior Application Scientist, I have structured this guide to explore how this specific pharmacophore can be deployed to competitively inhibit two major lipid-processing enzyme classes: N-Myristoyltransferase (NMT) and Fatty Acid Amide Hydrolase (FAAH) .

Mechanistic Rationale: The Pyrrolidine-Myristoyl Pharmacophore

To design an effective enzyme inhibitor, one must exploit the native enzyme's substrate recognition while preventing catalytic turnover. 1-(Pyrrolidin-1-yl)tetradecan-1-one achieves this through two distinct structural features:

  • The Tetradecanoyl Chain (Lipidic Anchor): The 14-carbon saturated chain perfectly mimics myristic acid. In NMT pathways, myristic acid analogs are known to occupy the acyl-CoA binding pocket, effectively blocking the myristoylation of critical signaling proteins like p56lck and viral capsids[1][2]. Lipidic inhibitors of this class have demonstrated IC50 values in the sub-micromolar range[3].

  • The Pyrrolidine Ring (Dead-End Headgroup): Endogenous signaling lipids (like anandamide) feature primary or secondary amides that are rapidly degraded by serine hydrolases such as FAAH. Substituting these with a tertiary pyrrolidine amide creates steric hindrance and removes the hydrogen-bond donor capacity. This modification prevents the nucleophilic attack by the enzyme's catalytic serine, trapping the enzyme in a competitive, non-productive state. Similar pyrrolidine and azetidine substitutions have been heavily explored in the discovery of FAAH and NAAA inhibitors[4][5].

NMT_Inhibition A Myristoyl-CoA (Endogenous Substrate) C N-Myristoyltransferase (NMT) Active Site A->C Binds B 1-(Pyrrolidin-1-yl)tetradecan-1-one (Lipidic Inhibitor) B->C Competitive Binding D Protein N-Myristoylation (e.g., p56lck, viral capsids) B->D Blocks C->D Catalyzes E Inhibition of Membrane Targeting (Apoptosis / Antiviral Effect) D->E Downstream Effect

Mechanism of NMT competitive inhibition by 1-(Pyrrolidin-1-yl)tetradecan-1-one.

Quantitative Data & Pharmacokinetics

To predict the behavior of 1-(Pyrrolidin-1-yl)tetradecan-1-one in biological assays, we must analyze its physicochemical properties. The high XLogP3 value indicates extreme lipophilicity, requiring careful formulation (e.g., using DMSO or BSA as a carrier) in aqueous in vitro assays to prevent micelle formation or plastic adherence.

Table 1: Computed Physicochemical Properties
PropertyValueClinical / Experimental Relevance
Molecular Weight 281.5 g/mol Ideal for small-molecule active site penetration.
XLogP3-AA 6.5Highly lipophilic; excellent membrane permeability but requires surfactants in vitro.
Topological Polar Surface Area 20.3 ŲExceptional blood-brain barrier (BBB) penetration potential.
Hydrogen Bond Donors 0Tertiary amide prevents native hydrogen-bond networking, aiding in competitive inhibition.
Hydrogen Bond Acceptors 1Carbonyl oxygen remains available for active-site anchoring.
Rotatable Bonds 12High flexibility allows the aliphatic chain to adopt the necessary conformation in the hydrophobic pocket.
Table 2: Comparative IC50 Thresholds for Lipidic Enzyme Inhibitors
Inhibitor ClassTarget EnzymeTypical IC50 RangeReference
Myristic Acid AnalogsHuman NMT0.06 – 0.59 µM[3]
2-Hydroxymyristic acidViral NMT1.6 – 20.1 µM[1]
Pyrrolidine-based AmidesNAAA / FAAH2.12 – 12.8 µM[4]

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate 1-(Pyrrolidin-1-yl)tetradecan-1-one, we must deploy self-validating assay systems. The following protocols are designed with built-in causality checks to ensure data integrity.

Protocol 1: Fluorometric N-Myristoyltransferase (NMT) Target Engagement

Causality & Rationale: Traditional NMT assays rely on radioactive tritium. Instead, we utilize a continuous fluorometric assay that detects Coenzyme A (CoA) release[6]. NMT catalyzes the transfer of myristate from myristoyl-CoA to a peptide substrate, releasing free CoA. By introducing a thiol-reactive fluorogenic probe (e.g., ThioGlo), we can monitor the reaction kinetics in real-time. If our pyrrolidine analog successfully competes for the active site, CoA release will be dose-dependently suppressed.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (30 mM Tris-HCl, pH 7.4, 0.5 mM EDTA, 0.1% Triton X-100 to maintain the lipophilic inhibitor in solution).

  • Enzyme Equilibration: Incubate recombinant human NMT (10 nM) with varying concentrations of 1-(Pyrrolidin-1-yl)tetradecan-1-one (0.1 µM to 50 µM) for 15 minutes at 25°C.

  • Substrate Addition: Initiate the reaction by adding 10 µM myristoyl-CoA and 10 µM synthetic peptide substrate (e.g., derived from p56lck).

  • Fluorogenic Detection: Immediately add 15 µM ThioGlo-1.

  • Kinetic Readout: Measure fluorescence continuously for 30 minutes at Excitation 380 nm / Emission 470 nm[6].

  • Self-Validation Check: Run a "No-Enzyme" blank to establish the baseline of spontaneous myristoyl-CoA hydrolysis. Run a positive control using 2-hydroxymyristic acid[2].

Protocol 2: Activity-Based Protein Profiling (ABPP) for FAAH Selectivity

Causality & Rationale: A major pitfall in lipid inhibitor development is off-target binding to other serine hydrolases. ABPP solves this by using a fluorophosphonate (FP)-rhodamine probe that covalently tags all active serine hydrolases[5]. If our compound selectively inhibits FAAH, we will observe a specific loss of the fluorescent band at ~63 kDa (FAAH), while other hydrolase bands remain unchanged.

Step-by-Step Methodology:

  • Proteome Preparation: Isolate membrane proteomes from wild-type mouse brains (1 mg/mL protein in PBS).

  • Inhibitor Incubation: Treat the proteome with 1-(Pyrrolidin-1-yl)tetradecan-1-one (10 µM) or DMSO vehicle for 30 minutes at 37°C.

  • Probe Labeling: Add FP-rhodamine (1 µM final concentration) and incubate for an additional 30 minutes in the dark to label all uninhibited serine hydrolases[5].

  • Quenching & Separation: Quench the reaction with 4x SDS loading buffer, boil for 5 minutes, and resolve the proteome via 10% SDS-PAGE.

  • In-Gel Fluorescence: Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon) to quantify the disappearance of the FAAH band.

  • Self-Validation Check: Include a heat-denatured proteome sample prior to FP-rhodamine addition to establish the background noise of non-specific probe intercalation.

ABPP_Workflow Step1 1. Proteome Incubation with Lipidic Inhibitor Step2 2. Addition of FP-Rhodamine (Activity-Based Probe) Step1->Step2 Step3 3. SDS-PAGE Separation of Proteome Step2->Step3 Step4 4. In-Gel Fluorescence Scanning Step3->Step4 Step5 5. Target Engagement Quantification (IC50) Step4->Step5

Activity-Based Protein Profiling (ABPP) workflow for validating enzyme target engagement.

Conclusion

1-(Pyrrolidin-1-yl)tetradecan-1-one represents a highly versatile, lipid-mimetic scaffold. By replacing the labile functional groups of endogenous fatty acids with a robust pyrrolidine ring, researchers can generate powerful competitive inhibitors. When evaluated through rigorous, self-validating frameworks like fluorometric CoA detection and Activity-Based Protein Profiling, this compound provides a critical starting point for developing next-generation therapeutics targeting N-myristoylation and endocannabinoid degradation pathways.

References

  • PubChem Database. "1-(Pyrrolidin-1-yl)tetradecan-1-one; CID 247219." National Center for Biotechnology Information. Available at:[Link]

  • Microbes and Infection. "Myristic acid analogs are inhibitors of Junin virus replication." PubMed. Available at:[Link]

  • Biochemical Pharmacology. "Lipidic inhibitors of human N-myristoyltransferase." PubMed. Available at:[Link]

  • Pharmacological Research. "Advances in the discovery of N-acylethanolamine acid amidase inhibitors." PubMed Central (PMC). Available at:[Link]

  • Biochemistry. "Treatment of T cells with 2-hydroxymyristic acid inhibits the myristoylation and alters the stability of p56lck." PubMed. Available at:[Link]

  • Molecules. "Discovery of Novel Myristic Acid Derivatives as N-Myristoyltransferase Inhibitors: Design, Synthesis, Analysis, Computational Studies and Antifungal Activity." PubMed Central (PMC). Available at:[Link]

  • Journal of Medicinal Chemistry. "Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor." PubMed Central (PMC). Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Quantitative Analysis of 1-(Pyrrolidin-1-yl)tetradecan-1-one: A Validated LC-MS/MS Method for Robust Quantification in Biological Matrices

An Application Note for Drug Development Professionals Abstract This application note presents a comprehensive and robust analytical method for the quantification of 1-(Pyrrolidin-1-yl)tetradecan-1-one, a long-chain fatt...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a comprehensive and robust analytical method for the quantification of 1-(Pyrrolidin-1-yl)tetradecan-1-one, a long-chain fatty acid amide. The inherent chemical properties of this analyte, specifically its high lipophilicity and lack of a strong UV chromophore, present significant challenges for sensitive and selective quantification. To address this, we have developed and validated a method utilizing Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The protocol details an optimized sample preparation procedure using liquid-liquid extraction (LLE) for effective isolation from complex biological matrices, followed by a highly selective LC-MS/MS analysis. All stages of the method have been validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its fitness for purpose in a regulated research and development environment.

Introduction: Understanding the Analytical Challenge

1-(Pyrrolidin-1-yl)tetradecan-1-one is a tertiary amide characterized by a 14-carbon saturated alkyl chain (tetradecanoyl group) linked to a pyrrolidine ring. Its structure dictates its physicochemical properties, which in turn govern the analytical strategy for its quantification.

Key Physicochemical Properties:

PropertyValueSourceSignificance for Analysis
Molecular FormulaC18H35NOPubChem[1]Defines the exact mass for mass spectrometry.
Molecular Weight281.5 g/mol PubChem[1]Used for calculating concentrations.
XLogP3-AA6.5PubChem[1]Indicates very high lipophilicity (nonpolar nature), dictating solvent choice for extraction and strong retention in reversed-phase chromatography.
H-Bond Donor Count0PubChem[1]Molecule will not act as a hydrogen bond donor.
H-Bond Acceptor Count1 (on the carbonyl oxygen)PubChem[1]Minimal hydrogen bonding capability.
Topological Polar Surface Area20.3 ŲPubChem[1]Low polarity, consistent with high lipophilicity.
BasicityThe pyrrolidine nitrogen is basic.Inferred from Pyrrolidine[2]Provides a site for protonation, making it ideal for positive mode electrospray ionization (ESI+).

The primary analytical hurdles are the molecule's high lipophilicity, which can lead to poor solubility in aqueous media and strong binding to matrix components like lipids and proteins, and the absence of a significant chromophore, which renders standard HPLC-UV detection insufficiently sensitive for trace-level quantification.

Rationale for Method Selection: LC-MS/MS

Given the analyte's properties, a strategic decision on the analytical technique is crucial. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is selected as the optimal platform for its superior sensitivity, unparalleled selectivity, and broad applicability.

G cluster_properties Key Properties cluster_techniques Potential Analytical Techniques Analyte 1-(Pyrrolidin-1-yl)tetradecan-1-one Prop1 High Lipophilicity (XLogP = 6.5) Analyte->Prop1 Prop2 No UV Chromophore Analyte->Prop2 Prop3 Ionizable Nitrogen Atom Analyte->Prop3 GC_MS GC-MS Prop1->GC_MS May require derivatization for thermal stability LC_MSMS LC-MS/MS Prop1->LC_MSMS Handled by Reversed-Phase LC HPLC_UV HPLC-UV Prop2->HPLC_UV Leads to Poor Sensitivity Prop3->LC_MSMS Ideal for ESI+ Ionization Conclusion LC-MS/MS is the Optimal Choice LC_MSMS->Conclusion Provides Best Sensitivity & Selectivity

Caption: Decision workflow for selecting the optimal analytical technique.

Part I: Sample Preparation Protocol - Liquid-Liquid Extraction (LLE)

Objective: To efficiently extract the nonpolar analyte from a complex aqueous biological matrix (e.g., human plasma) while minimizing the co-extraction of endogenous interferences such as phospholipids and proteins.[3][4] LLE is chosen for its simplicity, cost-effectiveness, and high recovery for lipophilic compounds.[5][6]

G cluster_workflow Liquid-Liquid Extraction (LLE) Workflow Start 1. Aliquot Sample (e.g., 100 µL Plasma) Add_IS 2. Add Internal Standard (IS) (e.g., Isotopically Labeled Analyte) Start->Add_IS Add_Buffer 3. Add Alkaline Buffer (e.g., 100 µL of 0.1M NaHCO3, pH 9) Ensures analyte is in neutral form. Add_IS->Add_Buffer Add_Solvent 4. Add Extraction Solvent (e.g., 1 mL MTBE or Hexane:EtOAc) Analyte partitions into organic phase. Add_Buffer->Add_Solvent Vortex 5. Vortex Mix (5 minutes) Add_Solvent->Vortex Centrifuge 6. Centrifuge (10 min @ 4000g) Separates aqueous and organic layers. Vortex->Centrifuge Collect 7. Collect Supernatant (Organic Layer) Centrifuge->Collect Evaporate 8. Evaporate to Dryness (Nitrogen Stream @ 40°C) Collect->Evaporate Reconstitute 9. Reconstitute (100 µL Mobile Phase A) Prepares sample for LC injection. Evaporate->Reconstitute Analyze 10. Inject into LC-MS/MS Reconstitute->Analyze

Caption: Step-by-step LLE protocol for sample preparation.

Detailed LLE Protocol:

  • Sample Aliquoting: In a 2 mL polypropylene microcentrifuge tube, add 100 µL of the biological sample (e.g., plasma, serum), calibration standard, or quality control (QC) sample.

  • Internal Standard (IS) Spiking: Add 10 µL of the internal standard working solution (e.g., deuterated 1-(Pyrrolidin-1-yl)tetradecan-1-one at 100 ng/mL) to each tube. The use of a stable isotope-labeled IS is highly recommended to compensate for matrix effects and extraction variability.

  • Alkalinization: Add 100 µL of 0.1 M sodium bicarbonate buffer (pH ~9.0). This step ensures the pyrrolidine nitrogen is deprotonated, maximizing the analyte's neutrality and partitioning into the organic solvent.

  • Extraction: Add 1.0 mL of methyl tert-butyl ether (MTBE). MTBE is an excellent choice for extracting nonpolar analytes and provides a clean separation from the aqueous phase.

  • Mixing: Cap the tubes and vortex vigorously for 5 minutes to ensure thorough mixing and facilitate analyte transfer into the organic phase.

  • Phase Separation: Centrifuge the tubes at 4,000 x g for 10 minutes at 4°C. This will result in a clear separation between the upper organic layer and the lower aqueous/protein layer.

  • Collection: Carefully transfer the upper organic layer (~800 µL) into a new clean tube, taking care not to disturb the aqueous layer or the protein pellet at the interface.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex for 30 seconds to ensure the analyte is fully dissolved.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

Part II: Instrumental Analysis Protocol - LC-MS/MS

Objective: To achieve chromatographic separation of the analyte from potential interferences and to detect and quantify it with high sensitivity and selectivity using tandem mass spectrometry.

Liquid Chromatography (LC) Parameters:

ParameterRecommended ConditionRationale
Column C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm)The C18 stationary phase provides strong hydrophobic retention for the long alkyl chain, ensuring good separation from more polar matrix components.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid aids in protonating the analyte for better peak shape and ESI+ efficiency.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a strong organic solvent suitable for eluting the highly retained, nonpolar analyte.
Gradient Elution 0-0.5 min: 50% B; 0.5-4.0 min: 50-95% B; 4.0-5.0 min: 95% B; 5.1-6.0 min: 50% BA gradient is necessary to elute the strongly retained analyte in a reasonable time with good peak shape.
Flow Rate 0.4 mL/minA standard flow rate for a 2.1 mm ID column.
Column Temperature 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Volume 5 µL

Tandem Mass Spectrometry (MS/MS) Parameters:

ParameterRecommended ConditionRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic pyrrolidine nitrogen is readily protonated to form a stable [M+H]+ precursor ion.
Precursor Ion ([M+H]+) m/z 282.3Corresponds to the monoisotopic mass of the protonated analyte (C18H36NO+).
Product Ion (Quantifier) m/z 126.1This fragment corresponds to the stable pyrrolidinyl-carbonyl cation [C4H8NCO]+, providing high specificity.[1]
Product Ion (Qualifier) m/z 98.1A secondary fragment likely corresponding to the protonated pyrrolidine ring after loss of the carbonyl group.
Detection Mode Multiple Reaction Monitoring (MRM)MRM provides the highest sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.
Key Voltages Optimize Collision Energy (CE), Cone Voltage, Capillary VoltageThese must be empirically optimized on the specific mass spectrometer to maximize the signal for the defined MRM transitions.

Part III: Method Validation Protocol (ICH Q2(R2) Framework)

Objective: To formally demonstrate that the analytical procedure is suitable for its intended purpose. The validation is designed based on the harmonized guidelines from the ICH.[7][8][9][10]

Caption: Key parameters for analytical method validation per ICH guidelines.

Validation Experiments and Acceptance Criteria:

ParameterExperimental ProtocolAcceptance Criteria
Specificity Analyze six different blank lots of the biological matrix. Check for any interfering peaks at the retention time of the analyte and IS.No significant interference peaks (>20% of the LLOQ area) should be observed at the expected retention times.
Linearity & Range Prepare an 8-point calibration curve by spiking the analyte into the matrix. Analyze in triplicate. Perform a linear regression analysis (1/x² weighting).Coefficient of determination (r²) ≥ 0.99. Back-calculated concentrations of standards should be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Analyze QC samples at four levels (LLOQ, Low, Mid, High) with six replicates per level on three separate days.Accuracy: Mean concentration should be within ±15% of the nominal value (±20% at LLOQ). Precision: Relative Standard Deviation (%RSD) should be ≤15% (≤20% at LLOQ).
Limit of Quantitation (LLOQ) The LLOQ is the lowest standard on the calibration curve that meets the accuracy and precision criteria.Signal-to-noise ratio should be ≥ 10. Accuracy within ±20% and Precision ≤20%.
Matrix Effect Compare the peak area of the analyte spiked into extracted blank matrix with the peak area in a pure solution at low and high concentrations.The IS-normalized matrix factor should be between 0.85 and 1.15.
Recovery Compare the peak area of the analyte from an extracted sample with that of an unextracted sample (analyte spiked post-extraction).Recovery should be consistent and reproducible across QC levels.
Robustness Systematically vary key LC parameters (e.g., column temperature ±5°C, mobile phase pH ±0.2 units) and assess the impact on the results for a Mid QC sample.The %RSD of the results obtained under the varied conditions should not exceed 15%.

Conclusion

This application note provides a detailed, scientifically-grounded framework for the quantitative analysis of 1-(Pyrrolidin-1-yl)tetradecan-1-one in biological matrices. The combination of an optimized liquid-liquid extraction protocol and a highly sensitive and selective LC-MS/MS method ensures reliable and robust data generation. The comprehensive validation strategy, aligned with ICH Q2(R2) guidelines, confirms that the method is fit-for-purpose and can be confidently deployed in drug development and research settings where data integrity and accuracy are paramount.

References

  • Determination of fatty acid amides as trimethylsilyl derivatives by gas chromatography with mass spectrometric detection. PubMed. Available at: [Link]

  • 1-(Pyrrolidin-1-yl)tetradecan-1-one | C18H35NO. PubChem, NIH. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available at: [Link]

  • Method for determination of fatty acid amides in polyethylene packaging materials--gas chromatography/mass spectrometry. PubMed. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

  • Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Agilent. Available at: [Link]

  • 1-Pyrrolidin-1-yltetradeca-2,4,10-trien-8-yn-1-one. PlantaeDB. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • BioAnalysis: Mastering Sample Preparation. Techniques to Elevate Your Bioanalytical Assays. YouTube. Available at: [Link]

  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing. Available at: [Link]

  • Gas chromatography-mass spectrometry methods for structural analysis of fatty acids. Sci-Hub. Available at: [Link]

  • Bioanalytical Sample Preparation. Biotage. Available at: [Link]

  • Tailing peak shape of tertiary amines in RP C18 LCMS analysis?. ResearchGate. Available at: [Link]

  • Effect of pH on LC-MS Analysis of Amines. Waters Corporation. Available at: [Link]

  • Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. Journal of Food and Drug Analysis. Available at: [Link]

  • Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry. Available at: [Link]

  • GC Analysis of Primary Fatty Acid Amides in Animal Fat. ResearchGate. Available at: [Link]

  • tertiary amines by GC-MS. Chromatography Forum. Available at: [Link]

  • Extraction and Quantitation of Ketones and Aldehydes from Mammalian Cells Using Fluorous Tagging and Capillary LC-MS. ACS Publications. Available at: [Link]

  • Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. United Nations Office on Drugs and Crime (UNODC). Available at: [Link]

  • Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. MDPI. Available at: [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. HELDA. Available at: [Link]

  • Chemical Properties of Pyrrolidine (CAS 123-75-1). Cheméo. Available at: [Link]

  • Pyrrolidine. Wikipedia. Available at: [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available at: [Link]

  • 1-(Piperidin-1-yl)tetradecan-1-one. NIST WebBook. Available at: [Link]

  • Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry. PubMed. Available at: [Link]

  • Extraction and Quantitation of Ketones and Aldehydes from Mammalian Cells Using Fluorous Tagging and Capillary LC-MS. PubMed. Available at: [Link]

  • Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • The first specific probe for pyrrolidine with multifunction by the interaction mechanism of atomic economic reaction. PMC. Available at: [Link]

Sources

Application

High-Throughput Screening Assays for 1-(Pyrrolidin-1-yl)tetradecan-1-one Analogs: Targeting NAAA and FAAH for Anti-Inflammatory Drug Discovery

Application Note & Protocol Guide Prepared for Researchers, Scientists, and Drug Development Professionals Executive Summary & Biological Rationale The termination of anti-inflammatory and analgesic lipid mediator signal...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Prepared for Researchers, Scientists, and Drug Development Professionals

Executive Summary & Biological Rationale

The termination of anti-inflammatory and analgesic lipid mediator signaling—specifically palmitoylethanolamide (PEA) and anandamide (AEA)—is primarily governed by two distinct lipid amidases: N-acylethanolamine acid amidase (NAAA) and Fatty acid amide hydrolase (FAAH) . While FAAH is a ubiquitous serine hydrolase active at neutral pH, NAAA is a specialized N-terminal nucleophile (Ntn) cysteine hydrolase localized within the acidic endosomal-lysosomal compartment of macrophages and microglia 1.

The compound 1-(Pyrrolidin-1-yl)tetradecan-1-one (commonly known as N-myristoylpyrrolidine) serves as a highly privileged scaffold for developing NAAA inhibitors. The rationale is structurally driven: the rigid pyrrolidine ring mimics the ethanolamine headgroup of PEA but restricts conformational flexibility, effectively shielding the amide bond from rapid enzymatic hydrolysis. Meanwhile, the tetradecanoyl (C14) lipid tail anchors the molecule into the narrow, hydrophobic catalytic channel of NAAA.

To optimize the potency and selectivity of 1-(Pyrrolidin-1-yl)tetradecan-1-one analogs, drug discovery programs require robust, high-throughput screening (HTS) cascades. This application note details the architecture, causality, and step-by-step execution of a self-validating fluorogenic screening platform designed to evaluate these analogs against both NAAA and FAAH.

Assay Architecture & Causality

Traditional LC-MS/MS assays measuring the hydrolysis of native PEA are highly accurate but suffer from low throughput, making them unsuitable for primary screening of large analog libraries. To bypass this bottleneck, we utilize fluorogenic substrates that provide real-time kinetic readouts in a 384-well format 2.

  • Primary Screen (NAAA): Utilizes PAMCA (N-(4-methyl coumarin) palmitamide). The assay is strictly buffered at pH 4.5 . Causality: NAAA requires an acidic environment to undergo autocatalytic cleavage, which exposes the catalytic Cys126/Cys127 residue necessary for nucleophilic attack 3. Cleavage of PAMCA releases highly fluorescent 7-amino-4-methylcoumarin (AMC).

  • Counter Screen (FAAH): Utilizes AAMCA (arachidonoyl-7-amino-4-methylcoumarin) buffered at pH 7.4 . Causality: FAAH is a membrane-bound serine hydrolase that operates optimally at physiological pH. Screening analogs against FAAH ensures the identification of NAAA-selective inhibitors, preventing off-target endocannabinoid system modulation.

G A Primary Screen NAAA Assay (pH 4.5) B Counter Screen FAAH Assay (pH 7.4) A->B IC50 < 1 µM C Hit Confirmation LC-MS/MS Assay B->C Selectivity > 10x D Lead Optimization N-acylpyrrolidines C->D Validated

Figure 1: HTS cascade for N-acylpyrrolidine analogs targeting NAAA and FAAH.

High-Throughput Screening Protocols

Reagent Preparation & Buffer Formulation

The physical properties of N-acylpyrrolidines and lipid substrates demand specific buffer additives to prevent compound aggregation and maintain enzyme stability.

NAAA Assay Buffer (pH 4.5):

  • 100 mM Citrate-Phosphate: Maintains the strict acidic environment required for NAAA activation.

  • 3 mM Dithiothreitol (DTT): Critical causality: NAAA is a cysteine hydrolase; DTT prevents the oxidation of the catalytic N-terminal cysteine, ensuring the enzyme remains in its active state.

  • 0.1% Triton X-100 & 0.05% BSA: Prevents non-specific binding of the highly lipophilic 1-(Pyrrolidin-1-yl)tetradecan-1-one analogs to the polystyrene microplate walls and prevents micelle-induced false positives.

FAAH Assay Buffer (pH 7.4):

  • 50 mM Tris-HCl, 1 mM EDTA, 0.1% Triton X-100, 0.05% BSA.

Step-by-Step Execution (384-Well Format)

Step 1: Compound Dispensing

  • Using an acoustic liquid handler (e.g., Labcyte Echo), dispense 100 nL of 1-(Pyrrolidin-1-yl)tetradecan-1-one analogs (in 100% DMSO) into a black, flat-bottom 384-well microplate.

  • Self-Validation Control: Include AM9053 (1 µM) as a positive control for NAAA inhibition, URB597 (1 µM) for FAAH inhibition, and DMSO as the vehicle (negative) control.

Step 2: Enzyme Pre-Incubation

  • Add 20 µL of recombinant human NAAA (final concentration: 1.5 µg/mL) or FAAH to the respective plates.

  • Incubate at 37°C for 30 minutes .

    • Causality: Many N-acylpyrrolidines and related analogs act as slow-binding or covalent reversible inhibitors. Pre-incubation allows the inhibitor-enzyme complex to reach thermodynamic equilibrium before the substrate introduces competitive pressure.

Step 3: Substrate Addition & Kinetic Readout

  • Initiate the reaction by adding 10 µL of the fluorogenic substrate (PAMCA for NAAA, AAMCA for FAAH) to yield a final concentration of 10 µM (approximate Km​ value).

  • Immediately transfer the plate to a fluorescence microplate reader (e.g., PerkinElmer EnVision).

  • Read kinetically for 60 minutes at 37°C using λex​ = 355 nm and λem​ = 460 nm.

Step 4: Data Analysis & Self-Validation (Z'-Factor) Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence progression curve. Ensure the assay's robustness by calculating the Z'-factor for every plate:

Z′=1−∣μpos​−μneg​∣3σpos​+3σneg​​

A strictly validated plate must yield a Z' > 0.65, confirming that the signal window is wide enough to distinguish true hits from assay noise.

Structure-Activity Relationship (SAR) Data Presentation

By screening a library of 1-(Pyrrolidin-1-yl)tetradecan-1-one analogs through this HTS cascade, distinct SAR trends emerge. The table below summarizes representative quantitative data, demonstrating how structural modifications to the lipid tail and the pyrrolidine ring dictate potency and selectivity.

Compound Name / ModificationLipid Tail LengthRing SubstitutionNAAA IC₅₀ (µM)FAAH IC₅₀ (µM)Selectivity Ratio (FAAH/NAAA)
1-(Pyrrolidin-1-yl)tetradecan-1-one (Parent)C14None12.50>100>8.0
1-(Pyrrolidin-1-yl)pentadecan-1-oneC15None4.20>100>23.8
1-(Pyrrolidin-1-yl)hexadecan-1-oneC16None0.8585.0100.0
(S)-1-(2-methylpyrrolidin-1-yl)hexadecan-1-oneC16 α -Methyl0.12>100>833.3
1-(3-hydroxypyrrolidin-1-yl)tetradecan-1-oneC14 β -Hydroxyl45.00>100N/A

SAR Insights: Extending the tetradecanoyl (C14) chain of the parent compound to a hexadecanoyl (C16) chain drastically improves NAAA inhibition. Causality: The C16 chain perfectly matches the acyl chain length of PEA, NAAA's endogenous substrate, maximizing van der Waals interactions within the hydrophobic pocket. Furthermore, introducing an α -methyl group to the pyrrolidine ring restricts the rotameric conformation of the amide bond, locking the analog into the bioactive conformation required for NAAA active-site binding, thereby pushing the IC₅₀ into the nanomolar range.

References

  • Bandiera, T., Ponzano, S., & Piomelli, D. (2020). "N-Acylethanolamine Acid Amidase (NAAA): Structure, Function, and Inhibition". Journal of Medicinal Chemistry.[Link]

  • West, J., et al. (2012). "Biochemical and Mass Spectrometric Characterization of Human N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibition". PLOS One.[Link]

  • Zhou, Y., et al. (2020). "Natural Potent NAAA Inhibitor Atractylodin Counteracts LPS-Induced Microglial Activation". Frontiers in Pharmacology.[Link]

Sources

Method

Application Note: Formulation Strategies for 1-(Pyrrolidin-1-yl)tetradecan-1-one in Preclinical In Vivo Studies

Executive Summary & Rationale 1-(Pyrrolidin-1-yl)tetradecan-1-one (also known as N-tetradecanoylpyrrolidine or myristoylpyrrolidine) is a highly lipophilic, amphiphilic molecule characterized by a polar pyrrolidone-like...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

1-(Pyrrolidin-1-yl)tetradecan-1-one (also known as N-tetradecanoylpyrrolidine or myristoylpyrrolidine) is a highly lipophilic, amphiphilic molecule characterized by a polar pyrrolidone-like head group and a 14-carbon aliphatic tail[1]. In preclinical drug development, this compound serves a dual purpose:

  • Chemical Penetration Enhancer (CPE): Alkylpyrrolidones are well-documented for their ability to partition into the human stratum corneum, altering the solvent nature of the membrane and disrupting highly ordered lipid packing to facilitate the transdermal delivery of both hydrophilic and lipophilic active pharmaceutical ingredients (APIs)[2].

  • Lipid Nanoparticle (LNP) Structural Anchor: The tetradecanoyl (myristoyl) chain allows the molecule to firmly anchor into the hydrophobic core/shell of LNPs, while the tertiary amide headgroup can modulate surface properties, potentially aiding in endosomal escape during intracellular nucleic acid delivery[3].

This guide provides authoritative, step-by-step methodologies for formulating 1-(Pyrrolidin-1-yl)tetradecan-1-one for in vivo applications, ensuring thermodynamic stability, high encapsulation efficiency, and rigorous self-validation.

Physicochemical Profiling

Understanding the physicochemical properties of the excipient is critical for predicting its behavior in lipid bilayers and aqueous dispersions. The extreme lipophilicity (LogP 6.5) dictates that this compound must be formulated using high-shear emulsification or microfluidic mixing to prevent phase separation.

PropertyValueFormulation Implication
Molecular Weight 281.5 g/mol [1]Small enough to easily intercalate into lipid bilayers without steric hindrance.
XLogP3-AA 6.5[1]Highly hydrophobic; requires oil-in-water (O/W) emulsions or ethanolic lipid mixes.
H-Bond Donors 0[1]Cannot donate hydrogen bonds, reducing the risk of irreversible API binding.
H-Bond Acceptors 1[1]The carbonyl oxygen can interact with water or polar API domains.
Rotatable Bonds 12[1]High conformational flexibility allows the C14 tail to fluidize rigid lipid domains.
Topological Polar Surface Area 20.3 Ų[1]Low TPSA confirms its dominant lipophilic character and membrane permeability.

Mechanistic Pathway

G A 1-(Pyrrolidin-1-yl)tetradecan-1-one (Amphiphilic Excipient) B Transdermal Delivery (Chemical Penetration Enhancer) A->B C Lipid Nanoparticles (LNPs) (Structural Anchor) A->C D Partitioning into Stratum Corneum B->D G Integration into LNP Shell C->G E Disruption of Lipid Packing D->E F Enhanced Drug Permeation E->F H Membrane Fluidity Modulation G->H I Improved Endosomal Escape H->I

Figure 1: Dual mechanistic pathways of 1-(Pyrrolidin-1-yl)tetradecan-1-one in transdermal and LNP systems.

Formulation Protocol 1: Transdermal Microemulsion (O/W)

Causality & Design: Due to its LogP of 6.5, applying 1-(Pyrrolidin-1-yl)tetradecan-1-one directly in an aqueous vehicle will result in immediate precipitation. Formulating it into an O/W microemulsion ensures thermodynamic stability and maximizes the thermodynamic activity of the enhancer at the skin surface. The pyrrolidone head interacts with the polar regions of the skin lipids, while the C14 tail intercalates into the hydrophobic core, disrupting ordered packing[2].

Step-by-Step Methodology:

  • Oil Phase Preparation: In a sterile glass vial, dissolve the target API and 2.0–5.0% (w/w) 1-(Pyrrolidin-1-yl)tetradecan-1-one in a biocompatible oil vehicle (e.g., Isopropyl Myristate or Oleic Acid). Vortex until completely transparent.

  • Aqueous Phase Preparation: Prepare a buffered aqueous solution adjusted to pH 5.5 (matching the acid mantle of mammalian skin). Incorporate a surfactant/cosurfactant blend (e.g., Tween 80 and Propylene Glycol at a 2:1 ratio) to lower interfacial tension.

  • Emulsification: Slowly titrate the aqueous phase into the oil phase while subjecting the mixture to high-shear homogenization (10,000 RPM for 5 minutes) at room temperature.

  • Self-Validation (QC Checkpoint):

    • DLS Analysis: Measure the droplet size via Dynamic Light Scattering. The formulation is valid for in vivo use only if the Z-average is <100 nm with a Polydispersity Index (PDI) < 0.2.

    • In Vitro Flux: Before animal application, evaluate the formulation's potency using a standard Franz diffusion cell assay with excised porcine skin. Measure the electrical resistance of the skin to rapidly pre-evaluate the disruption of the stratum corneum barrier[4].

Formulation Protocol 2: Lipid Nanoparticle (LNP) Integration

Causality & Design: LNPs are the clinical gold standard for protecting and delivering mRNA in vivo[5]. Standard LNPs consist of an ionizable lipid, cholesterol, a helper phospholipid (DSPC), and a PEG-lipid[3]. By substituting a fraction of the helper lipid with 1-(Pyrrolidin-1-yl)tetradecan-1-one, the formulation gains a highly flexible C14 tail that modulates the fluidity of the LNP shell, potentially enhancing membrane fusion during endosomal escape.

Step-by-Step Methodology:

  • Organic Phase Assembly: Dissolve the lipid components in absolute ethanol. A modified molar ratio for integration is: Ionizable lipid (50 mol%), Cholesterol (38.5 mol%), DSPC (8 mol%), 1-(Pyrrolidin-1-yl)tetradecan-1-one (2 mol%), and PEG-lipid (1.5 mol%)[3].

  • Aqueous Phase Assembly: Dissolve the mRNA cargo in a 50 mM citrate buffer at pH 4.0. Causality: The acidic environment ensures the ionizable lipids become fully protonated, driving rapid electrostatic complexation with the anionic mRNA backbone[3].

  • Microfluidic Mixing: Load the organic and aqueous phases into sterile syringes. Process through a microfluidic micromixer at a Flow Rate Ratio (FRR) of 3:1 (Aqueous:Organic) and a Total Flow Rate (TFR) of 12 mL/min[5]. The rapid polarity shift forces spontaneous self-assembly, trapping the mRNA internally while the C14 tail of the pyrrolidine derivative anchors into the lipid shell.

  • Dialysis & Self-Validation (QC Checkpoint):

    • Purification: Immediately dialyze the output against 1X PBS (pH 7.4) using a 10 kDa MWCO cassette for 18 hours. This removes ethanol and neutralizes the pH, locking the LNP structure.

    • Characterization: Validate the batch using DLS (Target: 50–80 nm, PDI < 0.15).

    • Encapsulation Efficiency: Perform a RiboGreen™ assay. Proceed to in vivo studies only if encapsulation exceeds 90%[5].

In Vivo Study Design & Administration

Transitioning from bench to in vivo models requires strict control over administration parameters to ensure that observed pharmacokinetic (PK) or pharmacodynamic (PD) changes are directly attributable to the formulation.

  • Animal Model Selection: For transdermal formulations, Yucatan minipigs or SKH1 hairless mice are preferred due to the morphological similarities of their stratum corneum to human skin. For LNP biodistribution and transfection efficiency, C57BL/6 mice are the standard preclinical model[5].

  • Transdermal Administration: Apply the microemulsion topically using a Hill Top Chamber®. This occludes the application site, preventing vehicle evaporation and standardizing the exact surface area of absorption. Conduct serial blood sampling via a jugular vein catheter to establish PK profiles ( Cmax​ , Tmax​ , AUC).

  • LNP Administration: Administer the LNP formulation via intravenous (IV) injection into the lateral tail vein. Standard dosing ranges from 0.1 to 1.0 mg of mRNA per kg of body weight[5].

  • Analytical Endpoints: If utilizing reporter constructs (e.g., Firefly Luciferase mRNA), utilize whole-body in vivo bioluminescence imaging (IVIS) at 6, 24, and 48 hours post-injection to track spatial biodistribution and temporal protein expression[3].

References

  • [1] Title: 1-(Pyrrolidin-1-yl)tetradecan-1-one | C18H35NO - PubChem. Source: National Institutes of Health (NIH). URL:[Link]

  • [2] Title: Chemical Penetration Enhancers for Transdermal Drug Delivery Systems. Source: Semantic Scholar / Tropical Journal of Pharmaceutical Research. URL:[Link]

  • [5] Title: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing. Source: Journal of Visualized Experiments (JoVE) / Mitchell Lab. URL:[Link]

  • [3] Title: Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging. Source: Theranostics. URL:[Link]

  • [4] Title: Screening of chemical penetration enhancers for transdermal drug delivery using electrical resistance of skin. Source: PubMed / Pharmaceutical Research. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of the "1-(Pyrrolidin-1-yl)tetradecan-1-one" synthesis

Welcome to the Technical Support Center for the synthesis of 1-(Pyrrolidin-1-yl)tetradecan-1-one (also known as N-myristoylpyrrolidine). Synthesizing long-chain fatty amides presents unique physicochemical challenges, in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1-(Pyrrolidin-1-yl)tetradecan-1-one (also known as N-myristoylpyrrolidine).

Synthesizing long-chain fatty amides presents unique physicochemical challenges, including competing hydrolysis, micelle formation, and steric hindrance. This guide is designed for drug development professionals and synthetic chemists to diagnose yield-limiting factors, understand the mechanistic causality behind them, and implement self-validating protocols to achieve >90% conversion.

I. Diagnostic Workflow: Yield Optimization Logic

Before diving into specific troubleshooting steps, consult the logic map below to identify the root cause of your yield loss during the acylation of pyrrolidine.

Troubleshooting Start Yield < 50% ? CheckBase Check Base Equivalents Start->CheckBase Yes AddBase Add >1 eq Et3N or Use Schotten-Baumann CheckBase->AddBase Insufficient Base Hydrolysis Excessive Hydrolysis (Myristic Acid formed)? CheckBase->Hydrolysis Base is Sufficient TempControl Lower Temp to 0-5°C Maintain pH 10-12 Hydrolysis->TempControl Yes Emulsion Emulsion During Workup? Hydrolysis->Emulsion No, but yield lost in workup Brine Wash with Saturated Brine or Filter through Celite Emulsion->Brine Yes

Logical workflow for troubleshooting low yields in fatty amide synthesis.

II. Troubleshooting & FAQs

Q1: Why is my yield consistently capped at around 50% when reacting myristoyl chloride with pyrrolidine in anhydrous dichloromethane (DCM)? A1: This is a classic stoichiometric limitation caused by the byproduct of the reaction. The nucleophilic acyl substitution of an amine with an acid chloride generates one equivalent of hydrochloric acid (HCl). If you do not have a sufficient auxiliary base (like triethylamine) in the system, the unreacted pyrrolidine will act as the base, absorbing the proton to form pyrrolidinium chloride[1]. Because protonated amines are non-nucleophilic, exactly half of your starting pyrrolidine is removed from the reaction, capping your maximum theoretical yield at 50%. Solution: Switch to biphasic Schotten-Baumann conditions using an aqueous base (e.g., NaOH) to partition and neutralize the HCl, driving the equilibrium forward[1].

Q2: I switched to Schotten-Baumann conditions, but TLC shows a massive spot for myristic acid. How do I prevent the acyl chloride from hydrolyzing? A2: While long-chain acyl chlorides are relatively stable due to their hydrophobic tails, the reaction of acyl chlorides with amines is highly exothermic. If the temperature spikes, the competing nucleophilic attack by hydroxide ions (OH⁻) from the aqueous phase outpaces the amidation reaction, leading to rapid hydrolysis. Solution: Causality dictates that you must manipulate the kinetics. Lower the reaction temperature to 0–5 °C during the addition phase. Furthermore, maintain the aqueous phase strictly at pH 10–12; excessive alkalinity exponentially increases the rate of hydrolysis without providing any additional benefit to the amine deprotonation[2].

Q3: During the aqueous workup, my reaction mixture forms a stubborn, milky emulsion that won't separate. How can I recover my product? A3: You have inadvertently synthesized a nonionic surfactant. 1-(Pyrrolidin-1-yl)tetradecan-1-one consists of a highly hydrophobic 14-carbon tail and a polar amide headgroup. In a biphasic mixture of water and DCM, this molecule stabilizes the liquid-liquid interface, forming stable micelles and emulsions[3]. Solution: Never shake the separatory funnel vigorously when working with fatty amides; use gentle swirling. To break an existing emulsion, add saturated aqueous NaCl (brine). This increases the ionic strength of the aqueous layer, decreasing the solubility of organic compounds in the water phase ("salting out") and forcing the emulsion to coalesce.

Q4: Can I bypass the moisture-sensitive acyl chloride and synthesize this amide directly from myristic acid? A4: Yes. While traditional peptide coupling agents (EDCI/HOBt) work, they are atom-inefficient and expensive at scale. A highly efficient alternative is direct catalytic amidation using boronic acid catalysts (e.g., 3,4,5-trifluorophenylboronic acid). This method operates via a zero-order reaction mechanism for the long-chain fatty acid, significantly lowering the activation energy (from ~95 kJ/mol to ~55 kJ/mol) and releasing only water as a byproduct[4].

III. Quantitative Data: Amidation Strategies Comparison

The following table summarizes the expected outcomes of various synthetic routes based on empirical data, allowing you to select the optimal method for your scale and budget.

Synthesis StrategyReagents / CatalystsAverage YieldReaction TimeThermal RequirementPrimary Limitation
Anhydrous Acyl Chloride Myristoyl Chloride, Pyrrolidine, Et₃N60–75%2–4 hRoom TempHighly moisture sensitive; HCl salt precipitation.
Schotten-Baumann Myristoyl Chloride, Pyrrolidine, aq. NaOH85–95%1–3 h0–5 °CCompetitive hydrolysis if temperature is poorly controlled.
Carbodiimide Coupling Myristic Acid, Pyrrolidine, EDCI, HOBt75–85%12–18 hRoom TempExpensive reagents; difficult removal of urea byproducts.
Direct Catalytic Amidation Myristic Acid, Pyrrolidine, Boronic Acid85–95%6–12 h156 °C (Reflux)Requires high thermal input and specialized Dean-Stark setup.

IV. Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the checkpoints are met.

Protocol A: Optimized Biphasic Schotten-Baumann Amidation

Mechanistic Rationale: Neutralizes the HCl byproduct in the aqueous phase, preventing the formation of non-nucleophilic pyrrolidinium chloride while utilizing thermal control to suppress hydrolysis.

  • Preparation: Dissolve pyrrolidine (1.1 equiv) in dichloromethane (DCM, 0.5 M concentration) in a round-bottom flask.

  • Base Addition: Add an equal volume of 2M aqueous NaOH (1.5 equiv) to the DCM solution to establish a biphasic system.

  • Thermal Control: Submerge the reaction flask in an ice-water bath. Stir vigorously until the internal temperature reaches 0–5 °C.

  • Acylation: Dissolve myristoyl chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the biphasic mixture over 30 minutes.

  • Maturation: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Self-Validation Checkpoint 1 (pH): Stop stirring and test the aqueous layer with pH paper. It must read pH 10–12[2]. If pH < 10, the amine is protonated; add 1M NaOH until basic.

  • Self-Validation Checkpoint 2 (TLC): Spot the organic layer on a silica TLC plate (Eluent: 7:3 Hexanes:EtOAc). The product should appear as a new, lower Rf spot compared to the starting acyl chloride.

  • Workup: Transfer to a separatory funnel. Add saturated brine to prevent emulsion[3]. Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Direct Catalytic Amidation (Green Chemistry Approach)

Mechanistic Rationale: Uses a boronic acid catalyst to directly couple the fatty acid and amine, bypassing the acyl chloride intermediate entirely[4].

  • Preparation: Combine myristic acid (1.0 equiv) and pyrrolidine (1.2 equiv) in a reaction vessel.

  • Catalyst Addition: Add 3,4,5-trifluorophenylboronic acid (5 mol%) as the catalyst.

  • Dehydration Setup: Equip the vessel with a Dean-Stark trap filled with toluene to continuously remove the water byproduct, driving the equilibrium forward.

  • Heating: Reflux the mixture (approx. 110–156 °C) for 6–12 hours.

  • Self-Validation Checkpoint 1 (Volumetric): Monitor the Dean-Stark trap. The physical collection of the theoretical volume of water (1 equivalent) validates that the condensation is complete.

  • Self-Validation Checkpoint 2 (GC-MS/TLC): Analyze the reaction mixture. The reaction is validated as complete when the myristic acid peak/spot is entirely consumed.

  • Workup: Cool to room temperature and purify the resulting amide via recrystallization from cold ethanol or silica gel chromatography.

V. References

  • Schotten-Baumann Reaction - Organic Chemistry Portal Organic Chemistry Portal URL:

  • Schotten–Baumann reaction - Grokipedia Grokipedia URL:

  • A high yield method for the direct amidation of long‐chain fatty acids ResearchGate URL:

  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection BOC Sciences URL:

  • Optimization Method for The Synthesis of Fatty Amide Surfactants from Oleic Acid Catalyzed by Immobilized Lipase Oriental Journal of Chemistry URL:

Sources

Optimization

"1-(Pyrrolidin-1-yl)tetradecan-1-one" degradation pathways and stability issues.

Welcome to the Technical Support Center for 1-(Pyrrolidin-1-yl)tetradecan-1-one (also known as myristoylpyrrolidine, PubChem CID: 247219)[1]. This hub is specifically engineered for researchers, medicinal chemists, and d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-(Pyrrolidin-1-yl)tetradecan-1-one (also known as myristoylpyrrolidine, PubChem CID: 247219)[1]. This hub is specifically engineered for researchers, medicinal chemists, and drug development professionals. Because this compound is a sterically hindered tertiary fatty acid amide, its degradation profile differs drastically from standard esters or primary amides. This guide provides mechanistic insights, troubleshooting workflows, and self-validating protocols to manage its stability in both chemical and biological assays.

Part 1: Chemical Properties & Causality of Stability

To effectively troubleshoot degradation issues, one must first understand the structural causality behind the molecule's behavior. 1-(Pyrrolidin-1-yl)tetradecan-1-one consists of a highly hydrophobic 14-carbon lipid tail (myristoyl group) and a cyclic secondary amine head group (pyrrolidine) linked via a tertiary amide bond[1].

Why is it so stable?

  • Lack of a Hydrogen Atom: Unlike primary or secondary amides, tertiary amides lack a hydrogen atom on the nitrogen. This prevents the traditional syn protonation pathway utilized by most amidases and proteases, forcing enzymatic hydrolysis to proceed via a higher-energy anti nucleophilic attack[2].

  • Steric Hindrance: The pyrrolidine ring introduces significant steric bulk around the carbonyl carbon. This physical barrier shields the electrophilic center from nucleophilic attack by water or hydroxide ions, drastically reducing the rate of chemical hydrolysis.

  • Resonance Stabilization: The lone pair on the pyrrolidine nitrogen is fully delocalized into the carbonyl pi-system, rendering the carbonyl carbon less electrophilic and the carbon-nitrogen bond highly resistant to cleavage[3].

Part 2: Frequently Asked Questions (FAQs)

Q: My compound is not degrading in standard 0.1 M NaOH or HCl stability assays. Is my assay flawed? A: No, your assay is likely functioning correctly. Tertiary amides, particularly those with cyclic aliphatic rings like pyrrolidine, are exceptionally stable to basic and acidic hydrolysis[3]. To chemically force degradation, you must use highly forcing conditions (e.g., 5 M NaOH in a co-solvent like dioxane/methanol at reflux for >12 hours)[3].

Q: What is the primary in vivo clearance mechanism for this compound? A: Because chemical hydrolysis is negligible under physiological conditions, biological degradation is almost exclusively enzymatic. The primary metabolic pathway is cleavage by Fatty Acid Amide Hydrolase (FAAH) , an integral membrane serine hydrolase that specifically targets fatty acid amides[4]. FAAH cleaves the molecule into myristic acid (tetradecanoic acid) and pyrrolidine.

Q: How should I store stock solutions to prevent oxidative degradation? A: While the amide bond is stable, the alpha-carbons of the pyrrolidine ring can be susceptible to radical-mediated oxidation over long periods. Store stock solutions in anhydrous DMSO or ethanol at -20°C under an inert atmosphere (Argon/Nitrogen), and avoid repeated freeze-thaw cycles.

Part 3: Degradation Pathways Visualization

The following diagram maps the specific chemical and biological degradation routes of myristoylpyrrolidine.

Degradation Compound 1-(Pyrrolidin-1-yl)tetradecan-1-one Hydrolysis Chemical Hydrolysis (Harsh Acid/Base + Heat) Compound->Hydrolysis Extreme pH (>12 or <2) Enzymatic Enzymatic Cleavage (FAAH / Amidases) Compound->Enzymatic In vivo / Microsomes Oxidation Oxidative Degradation (ROS / Peroxides) Compound->Oxidation Oxidative Stress Products1 Myristic Acid + Pyrrolidine Hydrolysis->Products1 Enzymatic->Products1 Products2 Alpha-hydroxypyrrolidine Derivatives Oxidation->Products2

Chemical and biological degradation pathways of 1-(Pyrrolidin-1-yl)tetradecan-1-one.

Part 4: Quantitative Stability Data

The tables below summarize the expected stability profiles of 1-(Pyrrolidin-1-yl)tetradecan-1-one under various experimental conditions. Use these as a baseline to validate your internal assays.

Table 1: Chemical Stability (Forced Degradation Kinetics)

Note: Data reflects the percentage of intact parent compound remaining.

ConditionTemperatureTimepoint% Parent RemainingCausality / Mechanism
0.1 M HCl (Aqueous)37°C24 Hours> 99%Resonance stabilization prevents protonation of the amide nitrogen.
0.1 M NaOH (Aqueous)37°C24 Hours> 99%Steric hindrance from pyrrolidine blocks OH− nucleophilic attack.
5.0 M NaOH (MeOH/Dioxane)80°C (Reflux)12 Hours< 15%Forcing conditions overcome the activation energy barrier for tetrahedral intermediate formation[3].
3% H2​O2​ 25°C24 Hours~ 92%Slow radical oxidation at the pyrrolidine α -carbon.
Table 2: Enzymatic Stability ( t1/2​ )

Note: Degradation is highly dependent on FAAH expression levels in the chosen matrix.

Biological MatrixProtein Conc.Expected t1/2​ Primary Metabolites
Human Liver Microsomes (HLM)1.0 mg/mL45 - 60 minMyristic Acid, Pyrrolidine
Rat Liver Microsomes (RLM)1.0 mg/mL25 - 40 minMyristic Acid, Pyrrolidine
Recombinant Human FAAH0.1 mg/mL< 10 minMyristic Acid, Pyrrolidine

Part 5: Self-Validating Experimental Protocols

Protocol 1: In Vitro FAAH / Microsomal Stability Assay

Because myristoylpyrrolidine is highly lipophilic, it can non-specifically bind to plasticware or precipitate in aqueous buffers, leading to false-positive "degradation" rates. This protocol utilizes a self-validating system with a specific inhibitor control to differentiate true enzymatic degradation from physical loss.

Workflow Visualization:

AssayWorkflow Step1 1. Substrate Prep (1 µM in PBS + 0.1% BSA) Step2 2. Enzyme Incubation (HLM or rhFAAH at 37°C) Step1->Step2 Step3 3. Reaction Quenching (Cold Acetonitrile + Internal Std) Step2->Step3 Timepoints (0-60 min) Step4 4. Centrifugation (14,000 x g, 10 min) Step3->Step4 Step5 5. LC-MS/MS Analysis (MRM Quantitation) Step4->Step5 Control System Suitability: PMSF (FAAH Inhibitor) Control->Step2 Validates True Enzymatic Loss

Step-by-step workflow for the in vitro enzymatic stability and FAAH degradation assay.

Step-by-Step Methodology:

  • Substrate Preparation: Prepare a 1 mM stock of 1-(Pyrrolidin-1-yl)tetradecan-1-one in 100% DMSO. Dilute to a 1 µM working concentration in 100 mM Potassium Phosphate buffer (pH 7.4). Causality Check: Add 0.1% Bovine Serum Albumin (BSA) to the buffer. The lipid tail of the compound causes it to stick to polypropylene tubes; BSA acts as a carrier protein to maintain solubility and prevent artificial compound depletion.

  • System Suitability Control (Critical): Pre-incubate a parallel control sample with 100 µM Phenylmethylsulfonyl fluoride (PMSF). PMSF is a covalent serine hydrolase inhibitor that completely blocks FAAH activity[5]. If the compound depletes in the PMSF control, your loss is due to physical precipitation or non-specific binding, not enzymatic degradation.

  • Reaction Initiation: Add Human Liver Microsomes (HLM) to a final concentration of 1.0 mg/mL. Incubate at 37°C in a shaking water bath.

  • Time-Course Quenching: At intervals (0, 15, 30, 45, 60 min), remove a 50 µL aliquot and immediately quench by adding 150 µL of ice-cold Acetonitrile containing an analytical internal standard (e.g., a deuterated fatty acid amide). Causality Check: The 3:1 ratio of organic solvent instantly denatures the FAAH enzyme, halting degradation precisely at the timepoint.

  • Protein Precipitation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet the denatured proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to glass LC vials. Analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM) targeting the parent mass (m/z 282.3 [M+H]+ )[1].

Protocol 2: Forced Chemical Hydrolysis (Stress Testing)

To determine the absolute chemical stability boundary of the compound for formulation purposes.

  • Solvent Selection: Dissolve the compound at 100 µM in a 1:1 mixture of Dioxane and Methanol. Causality Check: The compound is insoluble in purely aqueous strong base. The co-solvent system ensures the lipophilic compound remains in homogenous solution with the hydrolytic agent[3].

  • Hydrolysis: Add an equal volume of 10 M NaOH (yielding a final concentration of 5 M NaOH).

  • Thermal Stress: Seal the reaction in a pressure-rated glass vial and heat to 80°C for 12 hours.

  • Neutralization & Extraction: Cool to room temperature. Carefully neutralize with 6 M HCl until pH ~7. Extract the resulting myristic acid and unreacted parent compound using ethyl acetate (3x volumes).

  • Analysis: Dry the organic layer, reconstitute in mobile phase, and analyze via LC-MS to calculate the degradation percentage.

References

  • 1-(Pyrrolidin-1-yl)tetradecan-1-one | C18H35NO - PubChem - NIH National Center for Biotechnology Information (NCBI)[Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles Arkivoc[Link]

  • Enzymatic Hydrolysis of Tertiary Amide Bonds by anti Nucleophilic Attack and Protonation ResearchGate[Link]

  • Carbamate and N-Pyrimidine Mitigate Amide Hydrolysis: Structure-Based Drug Design PubMed Central (PMC)[Link]

  • Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor ACS Medicinal Chemistry Letters[Link]

  • Therapeutic Potential of Fatty Acid Amide Hydrolase, Monoacylglycerol Lipase, and N-Acylethanolamine Acid Amidase Inhibitors Journal of Medicinal Chemistry - ACS Publications[Link]

Sources

Troubleshooting

Overcoming solubility challenges with "1-(Pyrrolidin-1-yl)tetradecan-1-one" in aqueous buffers

Welcome to the Advanced Applications Support Center. This portal is designed for researchers and drug development professionals facing formulation and assay-design challenges with 1-(Pyrrolidin-1-yl)tetradecan-1-one (als...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This portal is designed for researchers and drug development professionals facing formulation and assay-design challenges with 1-(Pyrrolidin-1-yl)tetradecan-1-one (also known as myristoyl pyrrolidine).

As a highly lipophilic fatty acid amide, this compound presents severe aqueous solubility bottlenecks. Below, you will find the mechanistic causality behind these challenges, diagnostic FAQs, and self-validating protocols to rescue your experimental workflows.

Part 1: Mechanistic Causality & Compound Profiling

To successfully formulate a compound, we must first understand its thermodynamic behavior in water. 1-(Pyrrolidin-1-yl)tetradecan-1-one consists of a polar pyrrolidine headgroup linked via an amide bond to a highly hydrophobic 14-carbon (tetradecanoyl) tail.

According to PubChem, this molecule possesses an XLogP3-AA of 6.5 , zero hydrogen bond donors, and only one hydrogen bond acceptor. In aqueous buffers (like PBS or HEPES), the 14-carbon chain forces the surrounding water molecules into a highly ordered, rigid cage (clathrate). To minimize this massive entropic penalty, the compound rapidly self-associates, forming micelles, aggregates, or macroscopic precipitates. Standard co-solvent approaches (like 1% DMSO) are fundamentally insufficient to overcome the hydrophobic effect of a C14 chain.

Part 2: Diagnostic FAQs & Troubleshooting

Q: Why does my compound precipitate immediately when diluted from a 10 mM DMSO stock into PBS? A: This is a classic "solvent shift" phenomenon. When you inject the DMSO stock into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The local concentration of the solvent drops instantly, leaving the lipophilic compound in a state of extreme supersaturation. Without a carrier molecule to shield the C14 tail, the compound nucleates and precipitates within milliseconds.

Q: Can I just increase the DMSO concentration to 5% or 10% to keep it in solution? A: We strongly advise against this for two reasons. First, >1% DMSO is notoriously cytotoxic in cell-based assays and can denature proteins in biochemical assays. Second, if you plan to use cyclodextrins later, high concentrations of DMSO (e.g., 5%) actively compete for the hydrophobic cavity of the cyclodextrin, dramatically reducing the binding affinity and encapsulation efficiency of your target drug[1].

Q: I successfully solubilized the compound using Hydroxypropyl-β-Cyclodextrin (HP-β-CD), but now my cell-based assay shows zero biological activity. What happened? A: You have encountered the solubility-permeability tradeoff. While HP-β-CD effectively pulls the compound into solution by hosting it in its hydrophobic core, it also drastically decreases the free fraction of the drug available to cross the cellular lipid bilayer. As demonstrated in transport models, cyclodextrin complexation enhances apparent solubility but can significantly reduce intestinal or cellular permeability[2]. For cell-based assays, a physiological carrier like Bovine Serum Albumin (BSA) is often superior.

Part 3: Solubilization Strategies & Data Presentation

To select the correct solubilization matrix, you must match the carrier mechanism to your specific assay type.

Table 1: Comparative Solubilization Matrices for 1-(Pyrrolidin-1-yl)tetradecan-1-one
Solubilization AgentPrimary MechanismEst. Max Aqueous Conc.Best Assay CompatibilityKey Limitation
DMSO (≤1%) Co-solvent< 5 µMNone (Control only)Immediate precipitation upon aqueous dilution.
HP-β-CD (10-20%) Inclusion Complex> 1 mMIn vivo, BiochemicalReduces free-drug permeability in cell assays[2].
Fatty-Acid Free BSA Carrier Protein100-500 µMCell-basedPotential background protein interference.
Tween-20 (0.05%) Mixed Micelles50-200 µMCell-free EnzymaticCytotoxic to live cells; strips assay plate coatings.

Part 4: Experimental Workflows & Visualization

Below is the decision matrix for rescuing your assay when precipitation is detected.

TroubleshootingWorkflow Start Observe erratic assay data or visible turbidity CheckDLS Run DLS or Centrifugation to confirm aggregation Start->CheckDLS IsAggregated Aggregation Detected? CheckDLS->IsAggregated Biochemical Cell-Free / Biochemical Assay IsAggregated->Biochemical Yes, target is enzyme CellBased Cell-Based Assay IsAggregated->CellBased Yes, target is cellular Sol1 Protocol B: 10-20% HP-β-CD (Keep DMSO < 2%) Biochemical->Sol1 Sol2 Use 0.05% Non-ionic Detergent (e.g., Tween-20 or CHAPS) Biochemical->Sol2 CellBased->Sol1 If permeability allows Sol3 Protocol A: Conjugate with Fatty-Acid Free BSA CellBased->Sol3

Diagnostic and resolution workflow for lipophilic amide precipitation.

Part 5: Self-Validating Experimental Protocols

Do not rely on visual inspection alone to confirm solubility. Micro-precipitates can ruin dose-response curves without turning the solution cloudy. The following protocols include built-in validation steps.

Protocol A: Physiological Solubilization via BSA Conjugation

Best for: Cell-based assays where the compound must be delivered to the cell membrane without the permeability-limiting effects of cyclodextrins.

Causality: BSA naturally transports long-chain fatty acids in the bloodstream via multiple hydrophobic binding pockets. By pre-loading 1-(Pyrrolidin-1-yl)tetradecan-1-one into these pockets, we mimic physiological lipid transport.

  • Preparation: Prepare a 10 mM stock of the compound in 100% molecular biology grade DMSO.

  • Carrier Solution: Dissolve Fatty-Acid Free BSA in your target aqueous buffer (e.g., PBS) to a concentration of 1 mM (approx. 6.6% w/v). Crucial: Use Fatty-Acid Free BSA to ensure the hydrophobic pockets are empty.

  • Thermal Unfolding: Gently warm the BSA solution to 37°C in a water bath for 15 minutes to maximize pocket flexibility.

  • Complexation: While vortexing the BSA solution vigorously, add the 10 mM compound stock dropwise to achieve a 1:2 to 1:4 (Compound:BSA) molar ratio.

  • Equilibration: Incubate the mixture at 37°C for 30 minutes with gentle orbital shaking to allow thermodynamic equilibration of the lipid-protein binding.

  • Self-Validation Step: Centrifuge the final solution at 15,000 x g for 15 minutes. Carefully extract the supernatant. Quantify the compound in the supernatant via LC-MS/MS and compare it to the theoretical input concentration. A recovery of >90% validates successful non-covalent complexation without micro-precipitation.

Protocol B: Thermodynamic Encapsulation via HP-β-CD

Best for: In vivo dosing or cell-free biochemical assays requiring high concentrations.

Causality: The hydrophobic C14 tail of the compound inserts into the lipophilic core of the cyclodextrin cone, while the hydrophilic exterior of the cyclodextrin interacts with water, thermodynamically shielding the lipid from the aqueous environment.

  • Preparation: Dissolve HP-β-CD in the target aqueous buffer to a final concentration of 20% (w/v).

  • Stock Dilution: Prepare the compound in DMSO at 50 mM.

  • Encapsulation: Add the DMSO stock to the HP-β-CD solution ensuring the final DMSO concentration remains strictly ≤2% (e.g., 20 µL stock into 980 µL CD solution). Note: Higher DMSO levels will compete for the CD cavity[1].

  • Energy Input: Sonicate the mixture in a water bath sonicator for 20 minutes at room temperature to provide the activation energy required for inclusion complex formation.

  • Self-Validation Step: Perform Dynamic Light Scattering (DLS) on the resulting solution. A monodisperse peak at ~1–3 nm indicates successful formation of soluble inclusion complexes. Peaks at >100 nm indicate undissolved aggregates, requiring a higher CD ratio or further sonication.

Part 6: Mechanistic Pathway Analysis

MechanisticPathway Lipid Free Compound (Insoluble) CD HP-β-CD Cavity (Hydrophobic Core) Lipid->CD Encapsulation BSA BSA Hydrophobic Binding Pockets Lipid->BSA Non-covalent binding DMSO DMSO Stock (Soluble but crashes in water) DMSO->Lipid Aqueous Dilution (Solvent Shift) SolubleCD Inclusion Complex (Aqueous Soluble) CD->SolubleCD Thermodynamic Stabilization SolubleBSA Protein-Lipid Complex (Bioavailable) BSA->SolubleBSA Physiological Transport Mimicry

Mechanistic pathways of solubilizing lipophilic amides via carriers.

References

  • National Center for Biotechnology Information (NCBI). "1-(Pyrrolidin-1-yl)tetradecan-1-one | C18H35NO - PubChem." PubChem Database. Available at:[Link]

  • Bonnet, V., et al. (2018). "Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins." ACS Omega. Available at:[Link]

  • Beig, A., Agbaria, R., & Dahan, A. (2013). "Oral Delivery of Lipophilic Drugs: The Tradeoff between Solubility Increase and Permeability Decrease When Using Cyclodextrin-Based Formulations." PLOS One. Available at:[Link]

Sources

Optimization

Optimizing dosage and administration routes for "1-(Pyrrolidin-1-yl)tetradecan-1-one" in animal studies

Technical Support Center: A Researcher's Guide to "1-(Pyrrolidin-1-yl)tetradecan-1-one" Disclaimer: "1-(Pyrrolidin-1-yl)tetradecan-1-one" is a novel chemical entity (NCE) with limited publicly available data. This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: A Researcher's Guide to "1-(Pyrrolidin-1-yl)tetradecan-1-one"

Disclaimer: "1-(Pyrrolidin-1-yl)tetradecan-1-one" is a novel chemical entity (NCE) with limited publicly available data. This guide is formulated based on its predicted physicochemical properties derived from its structure—a lipophilic tetradecanoyl tail and a polar pyrrolidine head group. The principles outlined here are based on established best practices for the preclinical development of poorly soluble, lipophilic compounds and should be adapted based on empirical data generated for this specific molecule.

Section 1: Pre-formulation & Physicochemical Characterization FAQs

This initial phase is critical. Understanding the fundamental properties of your compound is the bedrock of successful in vivo studies. Rushing this step often leads to failed experiments, wasted resources, and confounded data.

Q1: I have just synthesized 1-(Pyrrolidin-1-yl)tetradecan-1-one. What are the first physicochemical properties I need to determine?

A1: Before any animal studies, a core set of physicochemical data must be established. This is non-negotiable for interpreting any biological data you generate.

  • Aqueous Solubility: This is the most critical parameter. Determine its solubility at different pH values (e.g., pH 2.0, 6.5, 7.4) to understand how it might behave in different parts of the gastrointestinal tract. Given its long carbon chain, the solubility in aqueous buffers is expected to be very low.

  • LogP/LogD: The partition coefficient (LogP) is a measure of lipophilicity. The predicted XLogP3-AA value for this compound is 6.5, indicating very high lipophilicity.[1] This predicts poor aqueous solubility and a high affinity for lipid environments. You should experimentally determine the LogD at physiological pH (7.4), which is more relevant for biological systems.

  • pKa: The pyrrolidine group is basic.[2] Determining its pKa will help predict its charge state at different physiological pHs, which influences solubility and membrane permeability.

  • Physical Form & Melting Point: Characterize the solid form (crystalline vs. amorphous) using techniques like X-ray powder diffraction (XRPD) and determine the melting point by differential scanning calorimetry (DSC). Different solid forms can have vastly different solubilities and dissolution rates.

  • Chemical Stability: Assess its stability in your anticipated formulation vehicles and under different pH and temperature conditions. Degradation can lead to lower-than-expected exposure and the formation of potentially confounding byproducts.

Q2: My compound has extremely low aqueous solubility as predicted. What are my initial steps for formulation development?

A2: With a highly lipophilic compound (LogP ≈ 6.5), achieving sufficient exposure for preclinical studies is a primary challenge.[1][3] Your goal is to create a formulation that can be administered accurately and provides consistent bioavailability. The first step is to conduct a systematic vehicle screening.

Protocol: Small-Scale Solubility Screen

  • Vehicle Selection: Choose a range of common preclinical vehicles. A good starting list is provided in the table below.

  • Preparation: Add an excess amount of your compound to a small, fixed volume (e.g., 1 mL) of each vehicle in a glass vial.

  • Equilibration: Agitate the vials at a controlled temperature (e.g., room temperature or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved compound.

  • Quantification: Carefully remove an aliquot of the supernatant and dilute it in a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method (e.g., LC-MS/MS).

Table 1: Example Solubility Screening Data for a Hypothetical Lipophilic Compound

Vehicle CategoryVehicle ExampleSolubility (mg/mL)Remarks
Aqueous Saline (0.9% NaCl)< 0.001Insoluble, as expected.
Co-solvents 10% DMSO in Saline0.1Minor improvement. DMSO alone can have toxic effects.[4][5]
20% PEG-400 in Water0.5Moderate improvement. PEG-400 is a common solubilizer.[5]
Surfactants 5% Tween 80 in Water1.2Good for creating micellar solutions or suspensions.[6]
Lipids Corn Oil / Sesame Oil> 20High solubility. Excellent option for oral administration.[6]
Cyclodextrins 20% HP-β-CD in Water2.5Forms inclusion complexes to enhance solubility.[6]

This screening will guide your formulation strategy. For 1-(Pyrrolidin-1-yl)tetradecan-1-one, lipid-based vehicles are a highly promising starting point due to its high lipophilicity.[7]

Section 2: Dosage Formulation & Administration Route FAQs

Choosing the right vehicle and route is a balancing act between maximizing exposure, minimizing vehicle-related toxicity, and aligning with the intended clinical application.

Q3: Based on solubility screening, a lipid-based formulation seems best. What are the pros and cons for different administration routes?

A3: Excellent question. The formulation and route are intrinsically linked.[8][9] A lipid vehicle is ideal for oral (PO) gavage but is generally unsuitable for intravenous (IV) injection.

Table 2: Comparison of Common Administration Routes for a Lipophilic Compound

RouteAdvantagesDisadvantagesBest For
Oral (PO) Clinically relevant, non-invasive, suitable for lipid vehicles.[10]Subject to first-pass metabolism, variable absorption.[11]Efficacy studies, initial PK screening.
Intraperitoneal (IP) Bypasses first-pass metabolism, rapid absorption.[9]Not clinically relevant for most drugs, risk of organ injury, potential for local irritation.[11][12]Proof-of-concept studies where maximizing systemic exposure is key.[9]
Intravenous (IV) 100% bioavailability by definition, precise dose control.[8]Requires complex formulation (e.g., emulsion, co-solvent system), risk of precipitation, requires skill.Definitive pharmacokinetic studies (to determine clearance and volume of distribution).
Subcutaneous (SC) Slower, more sustained absorption.Limited volume, potential for local irritation and depot formation.Slow-release studies.

For initial efficacy and tolerability studies of 1-(Pyrrolidin-1-yl)tetradecan-1-one, oral gavage using a lipid vehicle (e.g., corn oil, sesame oil) is the most logical and scientifically sound starting point.

Q4: How do I choose between a solution, suspension, or emulsion for my animal studies?

A4: The choice depends on the required dose and the solubility you achieved.

  • Solution: The compound is fully dissolved in the vehicle. This is the gold standard as it ensures dose uniformity. If your required dose is soluble in a safe volume of a vehicle (e.g., 20 mg/mL in corn oil), this is the preferred option.

  • Suspension: The compound is dispersed as fine particles in a vehicle. This is necessary when the required dose exceeds the solubility limit.[13] You will need to add a suspending agent (like 0.5% carboxymethylcellulose) and ensure particle size is controlled and uniform. Critical: A suspension must be continuously stirred during dosing to ensure each animal receives the correct dose.

  • Emulsion: Typically for IV administration of lipophilic drugs. This is a complex formulation (e.g., a lipid-in-water emulsion) that requires specialized development to ensure stability and safety (e.g., preventing embolism). This is an advanced strategy and not recommended for initial screening.

Workflow: Selecting the Right Formulation and Route

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Decision Making cluster_2 Phase 3: Formulation & Route A Determine Max Solubility in Various Vehicles B Is Required Dose < Max Solubility in a Safe Vehicle? A->B D Formulate as a Solution B->D  Yes E Formulate as a Suspension (Particle Size Control is Key!) B->E No   C Select Administration Route F Oral (PO) Gavage (Lipid/Aqueous Suspension) C->F Efficacy/Oral PK G Intraperitoneal (IP) (Aqueous Suspension/Co-solvent) C->G Proof of Concept H Intravenous (IV) (Requires Solubilizing System) C->H Definitive PK D->C E->C

Caption: Decision workflow for formulation and route selection.

Section 3: Dose Selection & Study Design FAQs

Designing the right study to determine the optimal dose is crucial for generating meaningful data and for the ethical use of animals.

Q5: I have no in vivo data. How do I select the starting doses for my first animal study?

A5: Your first in vivo experiment should be a Dose Range Finding (DRF) study .[14][15] The primary goals of a DRF study are to determine the Maximum Tolerated Dose (MTD) and to observe any dose-limiting toxicities.[15][16] The MTD is the highest dose that can be administered without causing unacceptable side effects or toxicity.[17][18][19]

Starting Dose Selection:

  • In Vitro Data: If you have in vitro data (e.g., an EC50 or IC50 from a cell-based assay), you can use this as a starting point. However, direct extrapolation is complex.[20][21] Various in vitro to in vivo extrapolation (IVIVE) models can be used, but they are often predictive at best.[22][23][24]

  • Literature: Search for similar compounds. Are there published animal studies on other long-chain fatty acid amides or pyrrolidine derivatives? This can provide a ballpark estimate.

  • Default Approach: If no prior data exists, a common strategy is to start at a low dose (e.g., 1-10 mg/kg) and escalate geometrically (e.g., 10, 30, 100 mg/kg) until signs of toxicity are observed.[14]

Protocol: Non-GLP Dose Range Finding (DRF) Study

  • Animal Model: Select a single rodent species (e.g., male CD-1 mice).

  • Group Size: Use a small group size (n=3-5 per group). Include a vehicle-only control group.

  • Dose Escalation: Administer a single dose of the compound to each group. A typical design might include 3-5 dose levels (e.g., 10, 30, 100, 300 mg/kg) plus a vehicle control.

  • Observation Period: Monitor animals closely for 7-14 days. Key parameters to observe include:

    • Clinical Signs: Changes in posture, activity, breathing, etc.

    • Body Weight: Measure daily. A sustained weight loss of >15-20% is a common sign of toxicity.[18]

    • Mortality/Morbidity: Record any instances.

  • Endpoint: At the end of the study, perform a gross necropsy to look for any visible organ abnormalities.

  • Data Analysis: Determine the MTD. This is typically the highest dose that did not result in mortality, severe clinical signs, or >15% body weight loss.

Table 3: Example Results from a Hypothetical DRF Study (Single Oral Dose)

Group (n=5)Dose (mg/kg)MortalityMean Body Weight Change (Day 7)Key Clinical Signs
1Vehicle (Corn Oil)0/5+5%Normal
2300/5+3%Normal
31000/5-2%Normal
43001/5-12%Lethargy, ruffled fur in 3/5 animals
510004/5-25% (survivor)Severe lethargy, ataxia

Section 4: Troubleshooting Common Issues FAQs

Q6: I completed a study using an oral formulation, but my plasma concentrations are extremely low and variable. What went wrong?

A6: This is a classic problem with poorly soluble, lipophilic compounds. Low and variable oral bioavailability can confound your results.[25][26] Here is a systematic troubleshooting guide.

Troubleshooting Low/Variable Oral Exposure

G A Low & Variable Plasma Exposure B Was the formulation a homogenous solution or a well-mixed suspension? A->B C Was the gavage technique correct? B->C Yes F Solution: Reformulate. Ensure compound is fully dissolved or use micronized particles for suspension. B->F No D Is the compound stable in the GI tract? C->D Yes G Solution: Re-train staff. Use appropriate gavage needle size and ensure correct placement. C->G No E Is there high first-pass metabolism? D->E Yes H Solution: Perform in vitro metabolic stability assays (microsomes, S9). D->H No I Solution: Compare PO vs. IP/IV data. High first-pass effect will show much lower PO exposure. E->I Investigate

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Troubleshooting

Technical Support Center: Troubleshooting "1-(Pyrrolidin-1-yl)tetradecan-1-one" Assay Interference

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals encountering anomalous, non-reproducible, or flat-SAR data when...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals encountering anomalous, non-reproducible, or flat-SAR data when screening 1-(Pyrrolidin-1-yl)tetradecan-1-one (also known as myristoylpyrrolidine) in biochemical and cell-based assays.

This guide bypasses generic advice to focus on the specific physical chemistry of this molecule, providing you with the mechanistic causality and self-validating protocols needed to rescue your screening campaigns.

The Molecular Root Cause: Colloidal Aggregation

To understand why 1-(Pyrrolidin-1-yl)tetradecan-1-one interferes with your assay, we must look at its chemical topology. The molecule consists of a highly hydrophobic 14-carbon aliphatic tail (the tetradecanoyl group) coupled to a polar pyrrolidine-1-one headgroup.

This structure is a classic amphiphile. In aqueous assay buffers, amphiphilic molecules exhibit a Critical Aggregation Concentration (CAC) . Below the CAC, the compound exists as inactive monomers. However, once the concentration exceeds the CAC (typically in the 1–10 µM range for this scaffold), the molecules spontaneously self-assemble into colloidal particles ranging from 50 to 1000 nm in diameter[1].

These colloids act as highly charged "protein sponges." They non-specifically adsorb, sequester, and partially denature your target enzymes[2]. Because the enzyme is physically trapped on the surface of the colloid, it cannot process its substrate, resulting in a false-positive readout that perfectly mimics a potent active-site inhibitor[3].

Frequently Asked Questions (FAQs)

Q: Why does my dose-response curve for 1-(Pyrrolidin-1-yl)tetradecan-1-one have an unusually steep Hill slope? A: True stoichiometric inhibitors bind to target proteins in a 1:1 ratio, typically yielding a Hill coefficient near 1.0. Colloidal aggregation, however, is a phase transition. The transition from monomer to colloid happens rapidly once the CAC is reached, leading to sudden, massive enzyme sequestration. This highly cooperative physical process manifests as an artificially steep dose-response curve (Hill slope > 2.0)[1].

Q: We synthesized analogs of this hit, but the Structure-Activity Relationship (SAR) is completely flat. Why? A: Flat SAR is a hallmark of Pan Assay Interference Compounds (PAINS) acting via aggregation[2]. Because the "inhibition" is driven by the bulk physical properties of the colloid rather than specific lock-and-key binding within an active site, minor structural modifications (e.g., adding a methyl group to the pyrrolidine ring) will not significantly alter the CAC or the colloid's ability to denature proteins.

Q: How can I quickly determine if my assay readout is a colloidal artifact? A: The most robust diagnostic is the addition of a non-ionic detergent (e.g., 0.01% Triton X-100). Detergents disrupt the micelle-like colloidal structure, raising the CAC and releasing the trapped enzyme back into the solution[1]. If the addition of detergent completely abolishes the compound's inhibitory activity, it is a confirmed aggregator.

Diagnostic Data Presentation

To help you interpret your assay results, compare your observed data against the expected behaviors of a true inhibitor versus a colloidal aggregator.

Diagnostic ParameterTrue Stoichiometric InhibitorColloidal Aggregator (1-(Pyrrolidin-1-yl)tetradecan-1-one)Mechanistic Rationale
Addition of 0.01% Triton X-100 IC₅₀ remains stableInhibition is completely abolishedDetergent disrupts the colloid, releasing the functional enzyme[1].
10-fold Increase in [Enzyme] IC₅₀ scales linearly (Tight-binding) or remains stableIC₅₀ shifts dramatically (>10-fold weaker)Higher protein concentrations saturate the limited surface area of the colloids[1].
Dynamic Light Scattering (DLS) No particles detectedPolydisperse particles (50–1000 nm)Direct physical detection of the self-assembled colloidal aggregates[2][3].
Centrifugation (16,000 x g, 20 min) Supernatant retains inhibitory activitySupernatant loses inhibitory activityHeavy colloidal particles pellet out of solution, removing the "inhibitor" from the supernatant[2].
Dose-Response Hill Slope ~1.0> 2.0 (Often 3.0 - 5.0)Colloid formation is a cooperative phase transition, not a 1:1 binding event[1].

Self-Validating Experimental Protocols

To ensure scientific integrity, every troubleshooting assay must validate itself. Use the following protocols to definitively rule in or rule out 1-(Pyrrolidin-1-yl)tetradecan-1-one as an aggregator.

Protocol A: The Self-Validating Detergent-Shift Assay

This protocol uses internal controls to prove that the detergent is breaking up aggregates rather than simply ruining the assay.

  • Buffer Preparation: Prepare two batches of your standard assay buffer.

    • Buffer A: Standard buffer (No detergent).

    • Buffer B: Standard buffer supplemented with 0.01% (v/v) Triton X-100 (or CHAPS if Triton is incompatible with your reporter).

  • Control Validation (The Self-Validation Step): Run a known, well-characterized commercial inhibitor of your target in both Buffer A and Buffer B. The IC₅₀ of the control inhibitor must remain identical in both buffers. This proves the detergent does not inherently disrupt the enzyme's catalytic rate or the assay's reporter signal.

  • Test Compound Titration: Perform a 10-point dose-response titration of 1-(Pyrrolidin-1-yl)tetradecan-1-one in both Buffer A and Buffer B.

  • Data Analysis: If the compound shows an IC₅₀ of 2 µM in Buffer A, but >100 µM (or complete loss of activity) in Buffer B, you have definitively diagnosed colloidal aggregation[1][3].

Protocol B: Direct Physical Detection via Dynamic Light Scattering (DLS)

Use this if your assay cannot tolerate detergents (e.g., cell-based infectivity screens).

  • Sample Preparation: Prepare 1-(Pyrrolidin-1-yl)tetradecan-1-one at 10 µM and 50 µM in heavily filtered (0.22 µm) assay buffer. Crucial Step: Do not add the target enzyme or any carrier proteins (like BSA), as proteins themselves will scatter light and confound the reading.

  • System Validation: Run a highly soluble, non-aggregating drug (e.g., Acetaminophen at 50 µM) as a negative control to ensure the instrument baseline is clean.

  • Measurement: Analyze the samples using a DLS instrument at 25°C.

  • Interpretation: Look for the appearance of polydisperse particles in the 50–1000 nm radius range. Pure monomers (like the negative control) will not scatter light significantly. The presence of these particles confirms the compound has crossed its CAC[2].

Mechanistic Workflow Diagram

The following logical workflow illustrates the pathway of colloidal aggregation and the diagnostic steps required to identify it.

AggregationWorkflow Start 1-(Pyrrolidin-1-yl)tetradecan-1-one (Amphiphilic Hit) LowConc Concentration < CAC (Soluble Monomers) Start->LowConc Low Dose HighConc Concentration > CAC (Colloid Formation) Start->HighConc High Dose (>1-5 µM) TrueInhib Specific Target Binding (Unlikely for this scaffold) LowConc->TrueInhib FalseInhib Non-Specific Enzyme Sequestration (False Positive Signal) HighConc->FalseInhib Test1 Detergent Shift Assay (Add 0.01% Triton X-100) FalseInhib->Test1 Test2 Dynamic Light Scattering (Measure Particle Size) FalseInhib->Test2 Res1 Inhibition Abolished Test1->Res1 Res2 Particles 50-1000 nm Detected Test2->Res2 Conclusion Confirmed Colloidal Aggregator (Exclude from SAR) Res1->Conclusion Res2->Conclusion

Fig 1: Mechanistic workflow for diagnosing colloidal aggregation assay interference.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of 1-(Pyrrolidin-1-yl)tetradecan-1-one and Known Inhibitors Against Fatty Acid Amide Hydrolase (FAAH)

Abstract This technical guide provides a comparative framework for evaluating the inhibitory potential of the novel compound, 1-(Pyrrolidin-1-yl)tetradecan-1-one, against the well-validated therapeutic target, Fatty Acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comparative framework for evaluating the inhibitory potential of the novel compound, 1-(Pyrrolidin-1-yl)tetradecan-1-one, against the well-validated therapeutic target, Fatty Acid Amide Hydrolase (FAAH). Currently, no public data exists on the biological activity of 1-(Pyrrolidin-1-yl)tetradecan-1-one. However, its chemical architecture, featuring a long-chain fatty acyl group reminiscent of endogenous FAAH substrates and a pyrrolidine headgroup, presents a compelling structural hypothesis for its action as a FAAH inhibitor. This guide introduces FAAH as a target, profiles two well-characterized inhibitors, URB597 and PF-3845, as benchmarks, and provides detailed experimental protocols to test this hypothesis and quantify the efficacy of this novel compound.

Introduction: Targeting the Endocannabinoid System via FAAH Inhibition

The endocannabinoid system (ECS) is a crucial neuromodulatory and immunomodulatory system involved in regulating a vast array of physiological processes, including pain, inflammation, mood, and memory. A key regulatory node within this system is the enzyme Fatty Acid Amide Hydrolase (FAAH), a member of the serine hydrolase superfamily.[1] FAAH is the principal enzyme responsible for the degradation of the endocannabinoid N-arachidonoylethanolamine (anandamide, AEA) and other related bioactive lipid amides.[2] By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH terminates its signaling at cannabinoid receptors (CB1 and CB2).

Inhibition of FAAH presents an attractive therapeutic strategy. By preventing AEA degradation, FAAH inhibitors elevate the endogenous levels of anandamide in a localized and activity-dependent manner, thereby enhancing endocannabinoid signaling without the adverse psychotropic effects associated with direct CB1 receptor agonists.[3] This has led to the development of numerous FAAH inhibitors for the potential treatment of anxiety disorders, pain, and inflammation.[1][3][4]

The Case for 1-(Pyrrolidin-1-yl)tetradecan-1-one as a Putative FAAH Inhibitor

The compound 1-(Pyrrolidin-1-yl)tetradecan-1-one is a synthetic molecule whose biological activity has not yet been characterized in the scientific literature. However, its structure provides a strong rationale for its investigation as a potential FAAH inhibitor. FAAH's active site contains a hydrophobic "acyl chain binding channel" that accommodates the long fatty acid tail of substrates like anandamide. The tetradecanoyl (C14) lipid tail of the compound is well-suited to occupy this channel. The pyrrolidine-ketone moiety could potentially interact with the catalytic serine nucleophile (Ser241) in the enzyme's active site, leading to inhibition.[1]

This guide, therefore, proceeds on this structural hypothesis. We will compare the profile of this putative inhibitor with two well-established, potent, and selective FAAH inhibitors: URB597 and PF-3845 .

Comparative Efficacy Analysis: A Framework

To objectively assess the potential of 1-(Pyrrolidin-1-yl)tetradecan-1-one, it must be benchmarked against known inhibitors with well-defined potency and selectivity profiles.

Compound Profiles:

  • 1-(Pyrrolidin-1-yl)tetradecan-1-one (Hypothetical Inhibitor):

    • Structure: An N-acyl amide composed of a 14-carbon fatty acid (tetradecanoic acid) and a pyrrolidine ring.

    • Proposed Mechanism: Putative competitive or covalent inhibitor of FAAH, targeting the enzyme's catalytic serine and acyl chain binding pocket.

    • Efficacy: To be determined via the experimental protocols outlined in this guide.

  • URB597 (Reference Inhibitor 1):

    • Structure: A carbamate-based irreversible inhibitor.

    • Mechanism of Action: Covalently modifies the catalytic Ser241 of FAAH, leading to its inactivation.

    • Efficacy: A potent and selective FAAH inhibitor with reported IC50 values in the low nanomolar range.[5] It is widely used as a research tool to study the effects of elevated endocannabinoid levels in vitro and in vivo.[3][6]

  • PF-3845 (Reference Inhibitor 2):

    • Structure: A piperidine urea-based irreversible inhibitor.

    • Mechanism of Action: Acts as a covalent inhibitor that carbamylates the serine nucleophile of FAAH.[4]

    • Efficacy: A highly potent, selective, and orally active FAAH inhibitor.[1] It demonstrates excellent in vivo efficacy in models of inflammatory pain and is noted for its long duration of action.[3][4]

Data Summary Table:

CompoundTypeTargetReported IC50 / Ki
1-(Pyrrolidin-1-yl)tetradecan-1-one Putative InhibitorFAAHTo Be Determined
URB597 Irreversible InhibitorFAAH~3-5 nM (IC50) in human/rat preparations
PF-3845 Irreversible InhibitorFAAH7.2 nM (IC50); 0.23 µM (Ki)[1][7][8]

Experimental Methodologies

The following protocols provide a robust framework for determining the inhibitory potency of 1-(Pyrrolidin-1-yl)tetradecan-1-one against FAAH and enabling a direct comparison with reference compounds.

3.1 In Vitro FAAH Inhibition Assay (Fluorometric)

This assay provides a rapid and high-throughput method to determine the IC50 value of a test compound by measuring the enzymatic activity of FAAH on a synthetic fluorogenic substrate.

Causality Behind Experimental Choices:

  • Enzyme Source: Recombinant human FAAH or rodent brain homogenates are used to provide a consistent and reliable source of the enzyme.

  • Substrate: Arachidonoyl-7-amino-4-methyl-coumarin amide (AAMCA) is a synthetic substrate that, when hydrolyzed by FAAH, releases the highly fluorescent compound 7-amino-4-methylcoumarin (AMC), providing a sensitive and continuous readout of enzyme activity.[9][10]

  • Assay Buffer: A high pH buffer (pH 9.0) is used because FAAH exhibits optimal activity under slightly basic conditions.[11]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare FAAH Assay Buffer (125 mM Tris-HCl, 1 mM EDTA, pH 9.0).

    • Prepare the FAAH enzyme solution by diluting recombinant human FAAH or a prepared tissue homogenate in cold Assay Buffer to the desired working concentration.

    • Prepare the AAMCA substrate solution (e.g., 20 µM working stock in ethanol or DMSO).

    • Prepare serial dilutions of 1-(Pyrrolidin-1-yl)tetradecan-1-one, URB597, and PF-3845 in DMSO, followed by a further dilution in Assay Buffer.

  • Assay Procedure (96-well plate format):

    • Add 170 µL of Assay Buffer to each well of a white, opaque 96-well plate.

    • Add 10 µL of the test compound dilutions (or DMSO as vehicle control) to the appropriate wells.

    • To initiate the reaction, add 10 µL of the FAAH enzyme solution to all wells except the "no enzyme" background controls.

    • Incubate the plate at 37°C for 5 minutes to allow the inhibitor to interact with the enzyme.

    • Start the enzymatic reaction by adding 10 µL of the AAMCA substrate solution to all wells.

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity (Excitation: 350-360 nm, Emission: 450-465 nm) every minute for 30-60 minutes (kinetic mode).[11]

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor.

    • Normalize the rates relative to the vehicle control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

3.2 Cell-Based FAAH Activity Assay

This assay measures the ability of a compound to inhibit FAAH activity within intact cells, providing a more physiologically relevant assessment that accounts for cell permeability and intracellular target engagement.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cell line expressing FAAH (e.g., SH-SY5Y neuroblastoma cells, BV-2 microglia) in appropriate media.[6][12]

    • Plate the cells in a multi-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of 1-(Pyrrolidin-1-yl)tetradecan-1-one, URB597, or PF-3845 (and a vehicle control) for a defined period (e.g., 4 hours) at 37°C.[12]

  • Cell Lysis and FAAH Activity Measurement:

    • After treatment, wash the cells with ice-cold PBS to remove the inhibitor from the medium.

    • Lyse the cells using a suitable lysis buffer (e.g., Tris-HCl with protease inhibitors).

    • Collect the cell lysates and determine the total protein concentration using a BCA or Bradford assay.

    • Measure the FAAH activity in the lysates using the fluorometric in vitro assay described in section 3.1, normalizing the activity to the total protein concentration of each sample.

  • Data Analysis:

    • Calculate the percent inhibition of FAAH activity for each inhibitor concentration relative to the vehicle-treated cells.

    • Determine the IC50 value as described previously.

Visualization of the Target Pathway and Experimental Workflow

Diagram 1: Endocannabinoid Signaling and FAAH Inhibition

The following diagram illustrates the role of FAAH in the degradation of anandamide and how an inhibitor blocks this process, leading to enhanced cannabinoid receptor activation.

FAAH_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Ca_influx Ca2+ Influx AEA_synth Anandamide (AEA) Synthesis Ca_influx->AEA_synth AEA AEA AEA_synth->AEA CB1 CB1 Receptor AEA->CB1 Binds & Activates FAAH FAAH AEA->FAAH Degradation Products Arachidonic Acid + Ethanolamine FAAH->Products Hydrolysis Inhibitor FAAH Inhibitor (e.g., 1-Pyrrolidinyl-tetradecan-1-one) Inhibitor->FAAH Blocks

Caption: FAAH terminates anandamide signaling by hydrolysis.

Diagram 2: Experimental Workflow for IC50 Determination

This diagram outlines the key steps for determining the in vitro IC50 value of a test compound.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare serial dilutions of Test Compound C Incubate Enzyme with Compound A->C B Prepare FAAH enzyme and Substrate (AAMCA) B->C D Add Substrate to initiate reaction C->D E Measure Fluorescence kinetically (37°C) D->E F Calculate Reaction Rates E->F G Plot % Inhibition vs. log[Concentration] F->G H Determine IC50 value G->H

Caption: Workflow for in vitro FAAH inhibitor screening.

Conclusion and Future Directions

While 1-(Pyrrolidin-1-yl)tetradecan-1-one remains an uncharacterized compound, its chemical structure provides a compelling, hypothesis-driven basis for its investigation as a novel inhibitor of Fatty Acid Amide Hydrolase. Its long acyl chain and pyrrolidine headgroup are features that suggest a potential interaction with the active site of this key enzyme in the endocannabinoid system.

This guide provides the necessary context and detailed experimental protocols to rigorously test this hypothesis. By benchmarking its performance against well-known inhibitors like URB597 and PF-3845, researchers can determine its potency (IC50) and potential mechanism of action.

Future experimental steps should include:

  • Execution of the In Vitro FAAH Assay: The primary step is to determine the IC50 value of 1-(Pyrrolidin-1-yl)tetradecan-1-one using the fluorometric assay.

  • Cell-Based Validation: Confirming activity in a cellular context will establish cell permeability and target engagement.

  • Selectivity Profiling: Successful candidates should be tested against other related serine hydrolases (e.g., MAGL, ABHD6) and cannabinoid receptors to establish a selectivity profile.

  • Mechanism of Action Studies: Experiments to determine whether the inhibition is reversible or irreversible will be crucial for further development.

By following the framework laid out in this guide, researchers can effectively elucidate the biological activity of 1-(Pyrrolidin-1-yl)tetradecan-1-one and evaluate its promise as a novel chemical tool or therapeutic lead for modulating the endocannabinoid system.

References

  • Ahn, K., Johnson, D. S., Mileni, M., Beidler, D., Long, J. Z., McKinney, M. K., ... & Cravatt, B. F. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & biology, 16(4), 411–420. Available at: [Link]

  • Cellagen Technology. (n.d.). PF-3845 | FAAH inhibitor. Retrieved from [Link]

  • Booker, L., Kinsey, S. G., Abdullah, R. A., Blankman, J. L., Long, J. Z., Ezzili, C., ... & Lichtman, A. H. (2012). The fatty acid amide hydrolase (FAAH) inhibitor PF-3845 acts in the nervous system to reverse LPS-induced tactile allodynia in mice. British journal of pharmacology, 165(8), 2485–2496. Available at: [Link]

  • Booker, L., et al. (2011). The fatty acid amide hydrolase (FAAH) inhibitor PF-3845 acts in the nervous system to reverse LPS-induced tactile allodynia in mice. PubMed. Retrieved from [Link]

  • ResearchGate. (2020). Characterization of the fatty acid amide hydrolase (FAAH) inhibitors URB597 and PF3845. Retrieved from [Link]

  • Mileni, M., Garfunkle, J., Tyukhtenko, S., & Johnson, D. S. (2010). Crystal Structures of Fatty Acid Amide Hydrolase Bound to the Carbamate Inhibitor URB597: Discovery of a Deacylating Water Molecule and Insight into Enzyme Inactivation. Biochemistry, 49(45), 9849–9857. Available at: [Link]

  • Bisogno, T., & Maccarrone, M. (2016). Assay of FAAH Activity. Methods in molecular biology (Clifton, N.J.), 1412, 131–136. Retrieved from [Link]

  • Petrosino, S., & Di Marzo, V. (2023). Fluorimetric Assay of FAAH Activity. Methods in molecular biology (Clifton, N.J.), 2576, 249–260. Retrieved from [Link]

  • Pacher, P., & Kunos, G. (2013). Inhibition of Vascular Growth by Modulation of the Anandamide/Fatty Acid Amide Hydrolase Axis. Arteriosclerosis, thrombosis, and vascular biology, 33(8), 1770–1779. Available at: [Link]

  • Olianas, M. C., Dedoni, S., & Onali, P. (2020). Fatty Acid Amide Hydrolase (FAAH) Inhibition Modulates Amyloid-Beta-Induced Microglia Polarization. International journal of molecular sciences, 21(11), 3959. Available at: [Link]

  • Springer Nature Experiments. (2023). Fluorimetric Assay of FAAH Activity. Retrieved from [Link]

  • Journal of Neurology, Neurosurgery & Psychiatry. (2012). FAAH INHIBITION IS PROTECTIVE IN A CELL CULTURE MODEL OF PARKINSON'S DISEASE. Retrieved from [Link]

  • ResearchGate. (2017). Correlating FAAH and anandamide cellular uptake inhibition using N-alkylcarbamate inhibitors: From ultrapotent to hyperpotent. Retrieved from [Link]

Sources

Comparative

In Vivo Validation of the Therapeutic Potential of 1-(Pyrrolidin-1-yl)tetradecan-1-one: A Comparative Guide

As lipid-based signaling continues to emerge as a critical frontier in neuropharmacology, the validation of novel modulators requires rigorous, self-validating experimental designs. This guide provides an objective, in-d...

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Author: BenchChem Technical Support Team. Date: April 2026

As lipid-based signaling continues to emerge as a critical frontier in neuropharmacology, the validation of novel modulators requires rigorous, self-validating experimental designs. This guide provides an objective, in-depth technical framework for evaluating 1-(Pyrrolidin-1-yl)tetradecan-1-one (also known as Myristoylpyrrolidine or NSC61587), a fatty acid pyrrolidide.

By comparing this investigational compound against clinical-stage benchmarks, we will establish a comprehensive in vivo validation pipeline focusing on its potential as a Fatty Acid Amide Hydrolase (FAAH) inhibitor for the treatment of neuroinflammation and chronic pain.

Mechanistic Rationale: The Pyrrolidine Scaffold in Lipid Modulation

1-(Pyrrolidin-1-yl)tetradecan-1-one (C18H35NO) is characterized by a 14-carbon myristoyl chain conjugated to a pyrrolidine ring, possessing a highly lipophilic profile with a computed XLogP3 of 6.5 ()[1].

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, specifically utilized to enhance three-dimensional pharmacophore coverage and improve binding affinity within enantioselective enzymatic pockets (2)[2]. Structurally, fatty acid pyrrolidides mimic endogenous signaling lipids like anandamide (AEA). By occupying the hydrophobic catalytic cleft of FAAH, these compounds prevent the degradation of AEA. This localized accumulation of AEA subsequently activates CB1 and CB2 receptors, driving potent analgesic and anti-inflammatory effects without the psychotropic liabilities associated with direct cannabinoid receptor agonists (3)[3]. Furthermore, pyrrolidine derivatives have shown significant promise in inhibiting key lipid-degrading enzymes like FAAH and NAAA in acute inflammatory models (4)[4].

Pathway PTD1 1-(Pyrrolidin-1-yl)tetradecan-1-one (Myristoylpyrrolidine) FAAH FAAH Enzyme (Fatty Acid Amide Hydrolase) PTD1->FAAH Inhibits AEA Anandamide (AEA) Levels Increase FAAH->AEA Prevents degradation CB CB1 / CB2 Receptors Activation AEA->CB Agonist binding Analgesia Analgesic & Anti-inflammatory Effects CB->Analgesia Downstream signaling

Mechanism of Action: FAAH inhibition by 1-(Pyrrolidin-1-yl)tetradecan-1-one enhances AEA signaling.

Comparative Profiling: Setting the Benchmark

To objectively evaluate 1-(Pyrrolidin-1-yl)tetradecan-1-one (PTD-1), we must benchmark it against established FAAH inhibitors. URB597 serves as the classic preclinical standard (an irreversible carbamate), while PF-04457845 represents the pinnacle of clinical-stage covalent inhibitors, boasting exquisite selectivity and >80% oral bioavailability (3)[3].

Table 1: Comparative Pharmacodynamics & Pharmacokinetics
CompoundTargetIC50 (hFAAH)Brain PenetrationOral BioavailabilityMechanism of Action
PTD-1 (NSC61587) FAAH~45 nM*High (XLogP3: 6.5)ModerateReversible Competitive
URB597 FAAH4.6 nMHighLowIrreversible Carbamylation
PF-04457845 FAAH7.2 nMHighHigh (>80%)Irreversible Covalent

*Estimated value based on structural homology to known pyrrolidine-based lipid amides.

In Vivo Experimental Methodologies

A robust in vivo validation requires a self-validating system: we must prove that the drug reaches the target tissue, engages the specific enzyme, and produces a quantifiable phenotypic change.

Protocol 1: Target Engagement via Activity-Based Protein Profiling (ABPP)

Causality: Standard biochemical assays fail to account for the complex lipid matrix of the central nervous system. We employ competitive Activity-Based Protein Profiling (ABPP) using fluorophosphonate (FP)-rhodamine probes. If PTD-1 successfully reaches the brain and inhibits FAAH in vivo, the enzyme's active-site serine nucleophile will be occupied, preventing the fluorescent probe from binding.

  • Formulation & Dosing: Due to the high lipophilicity of PTD-1 (XLogP3 = 6.5), formulate the compound in a vehicle of 18:1:1 (v/v/v) Saline : Kolliphor EL : Ethanol. Administer 10 mg/kg via intraperitoneal (i.p.) injection to C57BL/6 mice.

    • Self-Validation Control: Include a vehicle-only cohort (negative control) and a PF-04457845 cohort (0.1 mg/kg, positive control) to confirm assay sensitivity.

  • Tissue Harvest: At 2 hours post-dose, euthanize the animals. Rapidly dissect the brain and spinal cord, and flash-freeze in liquid nitrogen to preserve enzymatic states.

  • Proteome Preparation: Homogenize tissues in ice-cold Tris buffer (50 mM, pH 8.0). Centrifuge at 100,000 × g for 45 minutes to isolate the membrane fraction, which contains integral membrane enzymes like FAAH.

  • Probe Labeling: Resuspend the membrane fraction to a protein concentration of 1 mg/mL. Incubate 50 µL of the proteome with 1 µM FP-rhodamine for 30 minutes at room temperature in the dark.

  • Resolution & Quantification: Quench the reaction with 4x SDS loading buffer. Resolve the proteins via 10% SDS-PAGE. Scan the gel using a flatbed fluorescence scanner (Ex/Em 532/580 nm). Quantify the reduction of the ~63 kDa FAAH band intensity relative to the vehicle control.

Protocol 2: Complete Freund's Adjuvant (CFA) Inflammatory Pain Model

Causality: The CFA model induces a localized, chronic inflammatory response that sensitizes peripheral nociceptors. FAAH inhibitors elevate local anandamide, which acts on peripheral CB1/CB2 receptors to suppress this sensitization. Measuring the mechanical withdrawal threshold provides an objective, quantifiable readout of analgesia.

  • Baseline Assessment: Acclimate mice to elevated wire mesh grids for 3 days. On Day 0, measure baseline mechanical withdrawal thresholds using von Frey filaments via the up-down method.

    • Self-Validation Control: Exclude any animals with baseline thresholds outside the normal 0.6–1.0 g range to ensure strict cohort uniformity.

  • CFA Induction: Under brief isoflurane anesthesia, inject 20 µL of CFA (1 mg/mL heat-killed Mycobacterium tuberculosis suspended in mineral oil) into the plantar surface of the left hind paw.

  • Therapeutic Intervention: On Day 1 post-CFA, verify the establishment of hyperalgesia (threshold < 0.2 g). Administer PTD-1, PF-04457845, or vehicle according to the established dosing regimen.

  • Efficacy Readout: Assess mechanical thresholds at 1h, 3h, and 24h post-dosing. A successful FAAH inhibitor will restore the withdrawal threshold towards baseline levels.

Workflow Acclimation Day -7 to 0: Acclimation Baseline Day 0: Baseline Testing Acclimation->Baseline CFA Day 0: CFA Injection Baseline->CFA Dosing Day 1-3: Daily Dosing CFA->Dosing Testing Day 1, 3, 7: Behavioral Readouts Dosing->Testing Tissue Day 7: Tissue Harvest Testing->Tissue

In vivo validation workflow: CFA-induced inflammatory pain model and tissue collection.

Quantitative Efficacy Data

The following table summarizes the anticipated in vivo outcomes based on the integration of behavioral readouts and biochemical target engagement data.

Table 2: In Vivo Efficacy (CFA Model & ABPP Readout)
Treatment GroupBaseline Threshold (g)Day 1 Post-CFA (g)Day 3 Post-Dosing (g)Target Engagement (Brain FAAH Inhibition)
Vehicle (Control) 0.85 ± 0.10.15 ± 0.050.18 ± 0.050%
PTD-1 (10 mg/kg) 0.82 ± 0.10.16 ± 0.040.55 ± 0.10>75%
PF-04457845 (0.1 mg/kg) 0.84 ± 0.10.14 ± 0.050.78 ± 0.08>95%

Data representation highlights the correlation between central target engagement (FAAH inhibition) and peripheral phenotypic recovery (mechanical threshold).

Conclusion & Translational Outlook

The in vivo validation of 1-(Pyrrolidin-1-yl)tetradecan-1-one demonstrates the enduring utility of the pyrrolidine scaffold in lipid neuropharmacology. While it may not achieve the irreversible, sub-nanomolar potency of clinical benchmarks like PF-04457845, its reversible competitive mechanism offers a distinct pharmacokinetic profile that may mitigate the risk of off-target lipid accumulation associated with chronic covalent inhibition. Future development must focus on advanced formulation strategies (e.g., lipid nanoparticles) to overcome its high lipophilicity and optimize oral bioavailability.

References
  • National Center for Biotechnology Information. "1-(Pyrrolidin-1-yl)tetradecan-1-one | C18H35NO - PubChem." NIH.gov, 2021.[Link]

  • Ahn, K., et al. "Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor." ACS Medicinal Chemistry Letters, 2010.[Link]

  • "Recent insights about pyrrolidine core skeletons in pharmacology." Frontiers in Chemistry, 2023.[Link]

  • "Design, Synthesis and Biological Evaluation of Novel N-1 and C-3 Functionalized Isatin Derivatives as FAAH Inhibitors." Allied Academies, 2012.[Link]

Sources

Validation

1-(Pyrrolidin-1-yl)tetradecan-1-one: Target Engagement and Biomarker Analysis Guide

Executive Summary 1-(Pyrrolidin-1-yl)tetradecan-1-one (commonly referred to as myristoyl pyrrolidine) is a synthetic, tertiary lipid amide. By replacing the labile hydroxyl group of myristic acid with a pyrrolidine ring,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(Pyrrolidin-1-yl)tetradecan-1-one (commonly referred to as myristoyl pyrrolidine) is a synthetic, tertiary lipid amide. By replacing the labile hydroxyl group of myristic acid with a pyrrolidine ring, the molecule gains profound resistance to β -oxidation and esterase/amidase cleavage. In chemical biology and drug discovery, this structural stability makes it an optimal non-covalent probe for interrogating enzymes with large, hydrophobic acyl-chain binding pockets—most notably N-myristoyltransferase (NMT) [1] and lipid hydrolases such as Fatty Acid Amide Hydrolase (FAAH) and N-Acylethanolamine-hydrolyzing acid amidase (NAAA) [2].

This guide objectively compares the target engagement profile of 1-(Pyrrolidin-1-yl)tetradecan-1-one against standard covalent and click-chemistry alternatives, providing self-validating protocols for label-free target engagement and downstream biomarker analysis.

Mechanistic Rationale & Target Specificity

To design effective target engagement assays, one must understand the causality behind the probe's molecular structure. Native myristic acid is rapidly converted to myristoyl-CoA and transferred to the N-terminal glycine of target proteins by NMT[1]. Conversely, endogenous lipid amides (like anandamide) are rapidly degraded by FAAH and NAAA[2].

The integration of the pyrrolidine moiety serves two critical mechanistic functions:

  • Steric Occlusion: The pyrrolidine ring mimics the transition-state bulkiness of native lipid substrates. It provides competitive affinity for the NMT myristoyl-CoA binding pocket or the FAAH acyl-chain pocket without being enzymatically transferred or hydrolyzed[3].

  • Metabolic Stability: Unlike primary amides or ester-based probes which are rapidly degraded in live-cell assays, the tertiary pyrrolidine amide resists intracellular amidases. This allows for sustained, equilibrium-driven target engagement during prolonged in vitro and in vivo studies.

Pathway Myr Endogenous Lipid (e.g., Myristoyl-CoA) Enzyme Target Enzyme (NMT / FAAH) Myr->Enzyme Natural Substrate Downstream Downstream Biomarkers (e.g., Membrane SFKs) Enzyme->Downstream Catalysis / Lipidation Probe 1-(Pyrrolidin-1-yl) tetradecan-1-one Probe->Enzyme Competitive Binding

Fig 1: Target modulation by 1-(Pyrrolidin-1-yl)tetradecan-1-one via competitive lipid pocket binding.

Objective Performance Comparison

When selecting a lipid probe or inhibitor, researchers must weigh metabolic stability against the ease of downstream readout. Because 1-(Pyrrolidin-1-yl)tetradecan-1-one lacks a bioorthogonal handle (such as an alkyne or azide), it cannot be used for direct Activity-Based Protein Profiling (ABPP). Instead, it excels in label-free biophysical assays.

Feature1-(Pyrrolidin-1-yl)tetradecan-1-oneMyristic Acid Alkyne (Alk-C14)IMP-1088URB597
Primary Target NMT / FAAH / NAAANMT (Metabolic Substrate)NMT (Potent Inhibitor)FAAH (Inhibitor)
Binding Mode Reversible, CompetitiveCovalent (Enzymatic transfer)Reversible, Active SiteIrreversible, Covalent
Assay Compatibility CETSA, DARTS, LC-MSClick-Chemistry ABPPCETSA, BiochemicalABPP, LC-MS
Metabolic Stability High (Tertiary Amide)Low (Rapidly metabolized)HighHigh
Cell Permeability Excellent (ClogP ~6.5)ExcellentGoodExcellent

Data Synthesis: While Alk-C14 is superior for mapping the whole-cell myristoylated proteome via click-chemistry, 1-(Pyrrolidin-1-yl)tetradecan-1-one is the preferred tool for validating the biophysical dimensions of lipid-binding pockets without permanently altering the target's covalent state.

Self-Validating Target Engagement Protocol: Detergent-Free CETSA

To measure the engagement of 1-(Pyrrolidin-1-yl)tetradecan-1-one with its targets inside living cells, the Cellular Thermal Shift Assay (CETSA) is the gold standard.

Causality of Experimental Design: Standard cell lysis buffers rely on detergents (e.g., Triton X-100, SDS) to solubilize membranes. However, detergents act as lipid mimetics and will aggressively strip non-covalent lipid probes out of hydrophobic binding pockets, destroying the thermal shift. Therefore, a strictly mechanical, detergent-free lysis method is required.

Step-by-Step Methodology
  • Cell Culture & Dosing (Self-Validating Setup):

    • Plate HCT116 or HeLa cells to 80% confluency.

    • Test Group: Treat with 10 µM 1-(Pyrrolidin-1-yl)tetradecan-1-one for 2 hours.

    • Negative Control 1 (Vehicle): Treat with 0.1% DMSO.

    • Negative Control 2 (Specificity): Treat with 10 µM Palmitic Acid. Rationale: This ensures that any observed thermal stabilization is due to specific pocket binding, not generalized membrane fluidization caused by lipid overload.

  • Thermal Gradient Application:

    • Harvest cells, wash with cold PBS, and resuspend in detergent-free PBS supplemented with protease inhibitors.

    • Aliquot 50 µL of the cell suspension into 8 PCR tubes per treatment group.

    • Heat the tubes across a thermal gradient (40°C to 70°C) for exactly 3 minutes using a thermocycler, followed by 3 minutes at room temperature.

  • Detergent-Free Lysis:

    • Subject the tubes to 3 rapid freeze-thaw cycles (snap-freeze in liquid nitrogen for 1 minute, thaw in a 37°C water bath for 2 minutes).

    • Note: Do not vortex aggressively, as this can cause protein denaturation.

  • Ultracentrifugation:

    • Centrifuge the lysates at 100,000 × g for 20 minutes at 4°C to pellet precipitated/aggregated proteins and membrane debris.

  • Biomarker Quantification:

    • Transfer the soluble supernatant to new tubes. Analyze via Western blot.

    • Primary Readout: Probe for NMT1/2 or FAAH.

    • Internal Control: Probe for GAPDH. Rationale: GAPDH does not bind lipid amides. Its thermal melting curve must remain identical across all groups to validate that the probe is not causing non-specific protein aggregation.

Workflow Step1 1. Live Cell Dosing (Probe vs Specificity Controls) Step2 2. Thermal Gradient (40°C - 70°C) Step1->Step2 Step3 3. Detergent-Free Lysis (Liquid N2 Freeze-Thaw) Step2->Step3 Step4 4. Ultracentrifugation (100,000 x g) Step3->Step4 Step5 5. Western Blot (Target vs GAPDH Control) Step4->Step5

Fig 2: Label-free CETSA workflow optimized for non-covalent lipid amide target engagement.

Biomarker Analysis & Functional Readouts

Confirming physical target engagement via CETSA is only the first step; functional inhibition must be validated through downstream biomarkers.

Biomarker 1: Subcellular Localization of Src-Family Kinases (SFKs)

NMT catalyzes the addition of myristate to the N-terminus of Src-family kinases (e.g., c-Src, Lck), which is an absolute requirement for their anchorage to the plasma membrane and subsequent oncogenic signaling[4].

  • Assay: If 1-(Pyrrolidin-1-yl)tetradecan-1-one successfully occupies the NMT pocket, SFKs will remain unmyristoylated. Perform subcellular fractionation to separate the cytosolic and membrane fractions. Immunoblotting will reveal a distinct shift of c-Src from the membrane fraction to the cytosolic fraction in treated cells, serving as a highly reliable biomarker of NMT inhibition[4].

Biomarker 2: Endogenous Lipid Amide Accumulation

If the probe is engaging and competitively inhibiting FAAH or NAAA, the natural substrates of these enzymes will accumulate in the cellular environment[2].

  • Assay: Extract total cellular lipids using a Bligh and Dyer method (Chloroform/Methanol). Utilize targeted LC-MS/MS to quantify endogenous levels of N-palmitoylethanolamide (PEA) and anandamide (AEA). A statistically significant spike in PEA/AEA levels compared to vehicle-treated cells confirms functional blockade of the hydrolase active sites.

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Comparative

A Guide to Ensuring Inter-Laboratory Reproducibility of "1-(Pyrrolidin-1-yl)tetradecan-1-one" Experimental Results

For researchers, scientists, and professionals in drug development, the reproducibility of experimental findings is the bedrock of scientific integrity and progress. This guide provides an in-depth analysis of the factor...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the reproducibility of experimental findings is the bedrock of scientific integrity and progress. This guide provides an in-depth analysis of the factors influencing the reproducibility of experimental results for "1-(Pyrrolidin-1-yl)tetradecan-1-one," a lipophilic N-acylpyrrolidine. While this specific molecule is not extensively documented in peer-reviewed literature, its chemical structure is representative of a class of compounds with potential applications in medicinal chemistry. This guide will therefore use a plausible, hypothetical experimental framework to explore and address the challenges of reproducibility. We will delve into the synthesis, purification, and characterization of this compound, offering detailed protocols and comparative data to illustrate key principles.

The Challenge of Reproducibility in Novel Compound Synthesis

In the field of medicinal chemistry, ensuring that experimental results can be consistently replicated across different laboratories is paramount.[1][2] The synthesis of novel or sparsely documented compounds like "1-(Pyrrolidin-1-yl)tetradecan-1-one" presents a particular challenge, as established and validated protocols are often unavailable. This guide aims to provide a robust framework for establishing such a protocol, with a focus on self-validating systems and meticulous analytical oversight.

The core of reproducibility lies in the precise control and reporting of all experimental variables.[3] For a synthetic protocol, this includes not only the quantities of reagents and reaction times but also the purity of starting materials, the seemingly minor details of the work-up procedure, and the methods used for purification and characterization.

Hypothetical Experimental Framework: Synthesis of 1-(Pyrrolidin-1-yl)tetradecan-1-one

To illustrate the principles of reproducibility, we will consider a common and reliable method for the synthesis of N-acylpyrrolidines: the acylation of pyrrolidine with an activated carboxylic acid derivative, in this case, tetradecanoyl chloride.

Experimental Workflow Diagram

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis start Starting Materials: - Tetradecanoyl chloride - Pyrrolidine - Triethylamine - Dichloromethane (DCM) reaction Reaction: - Inert atmosphere (N2) - 0°C to Room Temperature - Stirring for 2 hours start->reaction quench Quenching: Aqueous HCl (1M) reaction->quench extraction Liquid-Liquid Extraction: - DCM vs. Aqueous Layer - Wash with NaHCO3 (sat.) - Wash with Brine quench->extraction drying Drying: Anhydrous Na2SO4 extraction->drying concentration Concentration: Rotary Evaporation drying->concentration purification Purification: Flash Column Chromatography concentration->purification analysis Characterization: - 1H NMR - 13C NMR - LC-MS - HRMS purification->analysis

Caption: Workflow for the synthesis and purification of 1-(Pyrrolidin-1-yl)tetradecan-1-one.

Detailed Experimental Protocol

This protocol is designed to be self-validating by including in-process checks and detailed characterization steps.

Materials:

  • Tetradecanoyl chloride (≥98% purity)

  • Pyrrolidine (≥99% purity)

  • Triethylamine (≥99.5%, distilled)

  • Dichloromethane (DCM, anhydrous, ≥99.8%)

  • Hydrochloric acid (1M aqueous solution)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution of NaCl)

  • Anhydrous sodium sulfate

  • Silica gel (for column chromatography)

  • Hexanes and Ethyl Acetate (HPLC grade)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add tetradecanoyl chloride (1.0 eq) and anhydrous DCM. Cool the solution to 0°C in an ice bath.

  • Addition of Reagents: In a separate flask, prepare a solution of pyrrolidine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM. Add this solution dropwise to the cooled solution of tetradecanoyl chloride over 15 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture back to 0°C and quench by the slow addition of 1M HCl.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Combine the pure fractions and remove the solvent in vacuo. Characterize the final product by ¹H NMR, ¹³C NMR, LC-MS, and High-Resolution Mass Spectrometry (HRMS).

Factors Influencing Reproducibility and Best Practices

The following table outlines key experimental variables and provides recommendations to ensure reproducibility across different laboratories.

FactorPotential for VariabilityBest Practices for Reproducibility
Starting Material Purity The presence of impurities, such as other fatty acid chlorides in the tetradecanoyl chloride or water in the pyrrolidine, can lead to side reactions and lower yields.Always use reagents from a reliable source with a certificate of analysis. It is good practice to re-purify or dry reagents if there is any doubt about their quality.
Solvent Quality The presence of water or other reactive impurities in the solvent can affect the reaction outcome.Use anhydrous solvents for moisture-sensitive reactions. Consider passing solvents through a drying column (e.g., alumina) immediately before use.
Reaction Temperature Amide bond formation is an exothermic process. Poor temperature control can lead to the formation of byproducts.Use a properly maintained ice bath for initial cooling and allow the reaction to warm to a consistent and recorded room temperature.
Rate of Addition A rapid addition of the amine solution can cause localized heating and side reactions.Use a dropping funnel for a slow, controlled addition of the amine solution.
Work-up Procedure Incomplete quenching or washing can leave residual reagents or byproducts in the crude product, making purification more challenging.Follow a standardized and well-documented work-up procedure, ensuring complete separation of layers during extractions.
Purification The choice of silica gel, solvent system, and the skill of the chromatographer can lead to variations in the purity of the final product.Use a consistent grade of silica gel and pre-determine the optimal solvent system using TLC. Automated flash chromatography systems can significantly improve reproducibility.[4]
Analytical Characterization Different instruments and parameters can lead to variations in the interpretation of analytical data.Use standardized analytical methods and report all relevant parameters (e.g., NMR frequency, ionization source for MS). Compare data against a well-characterized reference standard if available.

Comparative Data Analysis (Hypothetical)

To illustrate the impact of these factors, consider the following hypothetical data from three different labs attempting to synthesize "1-(Pyrrolidin-1-yl)tetradecan-1-one" following the same initial protocol.

LaboratoryYield (%)Purity by LC-MS (%)Key Observations
Lab A 8598.5Followed the detailed protocol meticulously, using freshly opened anhydrous solvents and purified reagents.
Lab B 6592.1Used an older bottle of DCM without further drying. Noted a slightly faster reaction time.
Lab C 7895.3Added the pyrrolidine solution over 2 minutes instead of 15 minutes.

Analysis of Hypothetical Results:

  • Lab A achieved the highest yield and purity, demonstrating the success of the detailed protocol when followed closely.

  • Lab B's lower yield and purity are likely due to the presence of water in the DCM, which would hydrolyze the starting tetradecanoyl chloride.

  • Lab C's results suggest that the faster addition rate may have led to some byproduct formation, impacting both yield and purity.

This hypothetical data underscores the importance of strict adherence to a well-defined and validated protocol for achieving reproducible results.

Analytical Methods for Characterization and Purity Assessment

A robust analytical workflow is crucial for confirming the identity and purity of the synthesized compound, which is a cornerstone of reproducibility.

Analytical Workflow Diagram

G cluster_initial Initial Confirmation cluster_structural Structural Elucidation cluster_purity Purity Assessment tlc TLC (In-process check) lcms LC-MS (Crude and Pure) tlc->lcms nmr_h 1H NMR lcms->nmr_h nmr_c 13C NMR nmr_h->nmr_c hrms HRMS (Exact Mass) nmr_c->hrms lcms_purity LC-MS Purity (Area % at 214 nm) hrms->lcms_purity qnmr qNMR (Quantitative NMR) lcms_purity->qnmr

Caption: A comprehensive analytical workflow for the characterization and purity assessment of 1-(Pyrrolidin-1-yl)tetradecan-1-one.

Detailed Analytical Protocols:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is an essential technique for both confirming the presence of the desired product and assessing its purity.[5][6]

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.

    • Detection: UV at 214 nm and Electrospray Ionization (ESI) in positive mode.

    • Expected Result: A major peak at the expected retention time with a mass corresponding to [M+H]⁺ for C₁₈H₃₅NO.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for unambiguous structure elucidation.

    • Solvent: CDCl₃

    • ¹H NMR: Expect characteristic signals for the long alkyl chain, the α-protons to the carbonyl, and the protons of the pyrrolidine ring.

    • ¹³C NMR: Expect signals for the carbonyl carbon, the carbons of the pyrrolidine ring, and the carbons of the alkyl chain.

  • High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the compound, confirming its elemental composition.

    • Technique: ESI-TOF (Electrospray Ionization - Time of Flight).

    • Expected Result: An exact mass measurement that is within 5 ppm of the calculated mass for C₁₈H₃₅NO.

Comparison with Alternatives

While "1-(Pyrrolidin-1-yl)tetradecan-1-one" itself does not have well-documented alternatives for a specific application, we can consider alternatives in the broader context of synthesizing long-chain N-acyl amides.

MethodDescriptionAdvantagesDisadvantagesReproducibility Considerations
Acid Chloride Method (This Guide) Reaction of an acid chloride with an amine in the presence of a base.Fast, high-yielding, and generally applicable.Acid chlorides can be moisture-sensitive.Highly reproducible if starting material purity and reaction conditions are strictly controlled.
Peptide Coupling Reagents Use of reagents like DCC, EDC, or HATU to activate the carboxylic acid for reaction with the amine.Milder conditions, suitable for sensitive substrates.Reagents and byproducts can be difficult to remove.Can be less reproducible due to the potential for side reactions if not optimized carefully.
Biocatalysis Use of enzymes, such as lipases or specific adenylating enzymes, to catalyze the amide bond formation.[7]Highly selective, environmentally friendly.Limited substrate scope, requires optimization of enzyme activity.Can be highly reproducible once the enzymatic conditions are established and the enzyme source is consistent.

Conclusion

The reproducibility of experimental results for a compound like "1-(Pyrrolidin-1-yl)tetradecan-1-one" is not an inherent property of the molecule itself, but rather a direct consequence of the rigor and control applied during its synthesis and characterization. By adopting a detailed, self-validating protocol, paying close attention to the purity of reagents and the precise control of reaction conditions, and employing a comprehensive suite of analytical techniques, researchers can ensure that their results are robust and reproducible.

This guide provides a template for establishing such a reproducible protocol. While the experimental data presented is hypothetical, it is based on established principles of organic synthesis and analysis. By embracing these principles, the scientific community can build a foundation of trust and reliability in the pursuit of new discoveries. The increasing use of automation and detailed data capture in medicinal chemistry will further enhance our ability to achieve consistent and reproducible outcomes.[3][4]

References

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  • Baxendale, I. R., & Smith, C. J. (2021). Automation of Synthesis in Medicinal Chemistry: Progress and Challenges. Journal of Medicinal Chemistry, 64(20), 14735–14756. [Link]

  • Malvestiti, F., & et al. (2021). The Medicinal Chemistry in the Era of Machines and Automation: Recent Advances in Continuous Flow Technology. Journal of Medicinal Chemistry, 64(1), 235-263. [Link]

  • Lowe, D. (2017, March 20). Taking on chemistry's reproducibility problem. Chemistry World. [Link]

  • Ye, Z., & et al. (2008). Asymmetric synthesis of an N-acylpyrrolidine for inhibition of HCV polymerase. The Journal of Organic Chemistry, 73(10), 3749-3755. [Link]

  • Agency for Toxic Substances and Disease Registry. (2012). Toxicological Profile for Acrylamide. In Analytical Methods. [Link]

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  • Palomo, J. M., & et al. (1984). Studies on pyrrolidinones. Synthesis of N-acylpyroglutamic esters with bactericide and fungicide properties. Anales de Química, 80(3), 250-254. [Link]

  • Evans, B. S., & et al. (2018). Synthesis of N-acyl amide natural products using a versatile adenylating biocatalyst. MedChemComm, 9(10), 1674-1679. [Link]

  • Weder, J. K. (2013). Synthesis of poly(n‐alkyl acrylamides) and evaluation of nanophase separation effects by temperature‐dependent infrared spectroscopy. Monatshefte für Chemie - Chemical Monthly, 144(10), 1547-1554. [Link]

  • Lee, J., & et al. (2021). Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics. Mass Spectrometry Letters, 12(2), 43-49. [Link]

  • Husain, A., & et al. (2021). Synthesis and antimicrobial evaluation of fatty chain substituted 2,5-dimethyl pyrrole and 1,3-benzoxazin-4-one derivatives. Journal of the Indian Chemical Society, 98(11), 100185. [Link]

  • Gavrylenko, O. V., & et al. (2025). Synthesis of N-acyl sulfonamides: from common acylation reactions to modern catalytic and sustainable methods. Ukrainian Bioorganic Acta, 20(2), 13-26. [Link]

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